4-Chloro-2,3,6-trifluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3,6-trifluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGPJYFHLFGBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: IR Spectrum Analysis of 4-Chloro-2,3,6-trifluorobenzaldehyde
[1]
Executive Summary
This compound (CAS: 67515-59-7) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its high degree of fluorination imparts unique electronic properties, making it a valuable building block for modulating lipophilicity and metabolic stability in bioactive molecules.
This guide provides an in-depth analysis of the infrared (IR) vibrational spectrum of this compound. It details the experimental protocols for data acquisition, offers a region-by-region spectral assignment based on structural group frequencies and substituent effects, and outlines quality control (QC) strategies for impurity profiling.
Chemical Profile & Structural Context
Understanding the molecular geometry is a prerequisite for accurate spectral interpretation.[1] The 2,3,6-trifluoro substitution pattern creates a sterically crowded environment around the aldehyde group, while the 4-chloro substituent adds a distinct mass effect to the ring vibrations.
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₂ClF₃O |
| Molecular Weight | 194.54 g/mol |
| Physical State | Solid / Low-melting Solid (Structure-dependent MP ~40–60°C) |
| Key Features | Electron-deficient aromatic ring; Ortho-fluorine "Field Effect" on Carbonyl |
Experimental Methodology
To ensure reproducibility and high signal-to-noise ratios, the following protocols are recommended.
Sampling Techniques
Given the compound's likely low melting point and potential volatility, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets, which may induce pressure-mediated spectral shifts or moisture absorption.[1]
-
Primary Method (ATR):
-
Secondary Method (Transmission):
Instrument Parameters
-
Range: 4000 – 400 cm⁻¹ (Mid-IR)[1]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res)
-
Scans: 16 – 32 (Background should be fresh)[1]
-
Apodization: Boxcar or Strong-Norton-Beer
Analytical Workflow Visualization
Figure 1: Standardized workflow for IR data acquisition of fluorinated benzaldehyde derivatives.
Spectral Analysis & Assignments
The spectrum of this compound is dominated by the interplay between the highly electronegative fluorine atoms and the carbonyl group.
The Functional Group Region (4000 – 1500 cm⁻¹)
Aldehyde C-H Stretching (Fermi Resonance)
-
Position: Doublet at ~2860 cm⁻¹ and ~2760 cm⁻¹ .[1]
-
Mechanism: The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into two distinct peaks. This is the diagnostic "fingerprint" of an aldehyde.[1]
Carbonyl (C=O) Stretching
-
Position: 1705 – 1720 cm⁻¹ (Strong).[1]
-
Insight: Typically, aromatic aldehydes absorb near 1700 cm⁻¹.[1] However, the ortho-fluorine atoms (positions 2 and 6) exert a strong Field Effect (through-space repulsion of lone pairs) and Inductive Effect (-I), which stiffens the C=O bond, shifting the frequency higher than unsubstituted benzaldehyde.[1]
-
Differentiation: If the peak appears <1680 cm⁻¹, suspect hydrogen bonding (impurities) or conjugation effects not typical for this specific substitution pattern.[1]
Aromatic C=C Ring Stretching
-
Position: 1620 – 1580 cm⁻¹ and ~1480 cm⁻¹ .[1]
-
Insight: The fluorinated ring shows characteristic skeletal vibrations.[1] The heavy halogen substitution often splits these bands, making them sharp and distinct.
The Fingerprint Region (1500 – 400 cm⁻¹)
C-F Stretching (The Dominant Feature) [1]
-
Position: 1000 – 1400 cm⁻¹ (Very Strong, Broad).
-
Mechanism: The C-F bond is highly polar.[1] In polyfluorinated aromatics, these vibrations couple strongly with the ring, creating a "envelope" of intense absorption.
-
Specifics: Expect multiple maxima (e.g., ~1350, ~1250, ~1150 cm⁻¹) corresponding to the asymmetric and symmetric stretches of the C-F bonds at positions 2, 3, and 6.
C-Cl Stretching
-
Position: 600 – 800 cm⁻¹ (Medium to Strong).[1]
-
Insight: The C-Cl stretch is heavier and appears at lower frequencies.[1] For 4-chloro substitution, a specific band often appears near 1090 cm⁻¹ (in-plane bend) and ~750 cm⁻¹ (stretch), though it can be obscured by C-F modes.[1]
Summary Table of Characteristic Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |
| Aromatic C-H | 3100 – 3000 | Weak | v(C-H) stretch |
| Aldehyde C-H | 2860 & 2760 | Medium | Fermi Doublet (Diagnostic) |
| Carbonyl (C=O) | 1705 – 1720 | Strong | Shifted up by ortho-F effect |
| Aromatic C=C | 1620, 1590, 1480 | Med-Strong | Ring skeletal vibrations |
| C-F Stretch | 1350 – 1000 | Very Strong | Multiple coupled bands (Broad) |
| C-Cl Stretch | 800 – 600 | Medium | Substituent-sensitive region |
Quality Control & Impurity Profiling
IR spectroscopy is a rapid tool for assessing the purity of this compound.[1]
Common Impurities
-
4-Chloro-2,3,6-trifluorobenzoic Acid (Oxidation Product):
-
Water (Moisture):
-
Indicator: Broad band at ~3400 cm⁻¹ and a bending mode at 1640 cm⁻¹ .[1]
-
-
Residual Solvents (e.g., Toluene, THF):
-
Indicator: Sharp aliphatic C-H peaks <3000 cm⁻¹ that do not match the aldehyde doublet.
-
Interpretation Logic Tree
Figure 2: Decision tree for spectral validation and impurity detection.
References
-
Sigma-Aldrich. 4-Chloro-3-(trifluoromethyl)benzaldehyde Product Specification. Accessed via SigmaAldrich.com. Link
-
NIST Chemistry WebBook. Infrared Spectra of Chlorobenzaldehydes and Fluorobenzaldehydes. National Institute of Standards and Technology.[2] Link
-
PubChem. 2,4,6-Trifluorobenzaldehyde Compound Summary. National Center for Biotechnology Information. Link
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[1] Wiley, 2004. (Standard text for group frequency assignments).
Disclaimer: In the absence of an open-access reference spectrum specifically for the 2,3,6-isomer, spectral assignments in this guide are derived from first-principles analysis of structural analogues (2,4,6-trifluorobenzaldehyde and 4-chlorobenzaldehyde) and established group frequency tables.
Reactivity and stability of 4-Chloro-2,3,6-trifluorobenzaldehyde
An In-depth Technical Guide to the Predicted Reactivity and Stability of 4-Chloro-2,3,6-trifluorobenzaldehyde
Abstract
This compound is a polysubstituted aromatic aldehyde poised to be a valuable building block for complex molecule synthesis, particularly in the fields of pharmaceutical and materials science. Its highly electron-deficient aromatic core, combined with the versatile aldehyde functional group, presents a unique reactivity profile. This technical guide provides a predictive analysis of the chemical reactivity and stability of this compound. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds and foundational principles of physical organic chemistry to offer an expert-driven perspective for researchers, chemists, and professionals in drug development. We will explore the synergistic effects of the chloro and fluoro substituents on the benzaldehyde scaffold, predict its behavior in key organic transformations, and provide guidance on its handling, storage, and potential applications.
Introduction and Physicochemical Profile
Halogenated benzaldehydes are cornerstone intermediates in organic synthesis. The introduction of multiple halogen atoms, particularly fluorine and chlorine, can profoundly alter the electronic properties of the benzene ring and the reactivity of the aldehyde group.[1][2][3] This, in turn, allows for the fine-tuning of properties in downstream products, such as enhancing metabolic stability or improving binding affinity in drug candidates.[4]
This compound presents a fascinating case study. The molecule's structure suggests a highly electrophilic aromatic ring and an activated aldehyde functionality. This guide serves as a predictive framework for leveraging these properties in synthetic design.
Predicted Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties for this compound.
| Property | Predicted Value |
| Molecular Formula | C₇H₂ClF₃O |
| Molecular Weight | 214.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Appearance | Likely a solid at room temperature |
| XLogP3 | ~2.5-3.0 (Estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 (the aldehyde oxygen) |
Electronic Profile and Substituent Effects
The reactivity of this compound is dominated by the cumulative electronic effects of its five substituents on the aromatic ring.
-
Aldehyde Group (-CHO): The aldehyde is a moderately deactivating group due to its electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the meta position.
-
Halogen Atoms (-Cl, -F): Chlorine and fluorine are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. While they possess lone pairs that can be donated via resonance (+R), the inductive effect is dominant for halogens.
The combination of three fluorine atoms and one chlorine atom creates a severely electron-deficient (π-poor) aromatic system. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated, making classic EAS reactions like nitration or Friedel-Crafts alkylation extremely challenging and likely to require harsh conditions, if they proceed at all.[5][6]
-
Activation for Nucleophilic Aromatic Substitution (S_NAr): The strong electron-withdrawing substituents stabilize the negative charge in the Meisenheimer complex intermediate, making the ring highly susceptible to attack by nucleophiles.
Caption: Electronic effects on the aromatic ring.
Predicted Reactivity Profile
The dual functionality of this molecule—the aldehyde and the activated aromatic ring—allows for a diverse range of synthetic transformations.
Reactions at the Aldehyde Group
The aldehyde group is a versatile handle for building molecular complexity. The electron-deficient nature of the ring enhances the electrophilicity of the carbonyl carbon, likely increasing its reactivity towards nucleophiles.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-chloro-2,3,6-trifluorobenzoic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction to the benzyl alcohol (4-chloro-2,3,6-trifluorobenzyl alcohol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: This is a powerful reaction for introducing nitrogen-containing moieties. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine.
-
Wittig Reaction: Conversion of the aldehyde to an alkene is possible via the Wittig reaction, using a phosphorus ylide. This allows for carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Henry reaction (with nitroalkanes) or aldol-type condensations, to form more complex structures.
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (S_NAr)
This is predicted to be the most significant reaction pathway for the aromatic core. The chlorine atom at the C4 position is the most probable site for substitution. It is a better leaving group than fluorine, and its departure is activated by the strongly electron-withdrawing fluorine atoms in the ortho (C3) and meta (C2, C6) positions.
Common nucleophiles that could displace the chloride include:
-
Amines (R-NH₂): To introduce substituted anilines.
-
Alkoxides (R-O⁻): To form aryl ethers.
-
Thiolates (R-S⁻): To form aryl thioethers.
-
Hydroxide (OH⁻): To produce the corresponding phenol.
Caption: Predicted major reaction pathways.
Stability, Storage, and Handling
Stability Profile
-
Thermal Stability: Like most aromatic aldehydes, this compound is expected to be reasonably stable. However, prolonged exposure to high temperatures should be avoided.
-
Air/Light Sensitivity: Aldehydes can be susceptible to air oxidation over time, leading to the formation of the corresponding carboxylic acid.[7] It is best to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Exposure to light should also be minimized.
-
Moisture Sensitivity: While not acutely water-reactive, moisture should be avoided to maintain the integrity of the compound, as it can interfere with many intended reactions.
Recommended Storage Protocol
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8][9][10] Storing under an inert atmosphere is highly recommended. Refrigeration may be appropriate, depending on its physical state.
Safe Handling and Personal Protective Equipment (PPE)
Based on data for structurally similar halogenated benzaldehydes, this compound should be treated as hazardous.[8][9][11]
-
General Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE):
-
In case of Spillage: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] Avoid creating dust.
Representative Experimental Protocols
The following are representative, field-proven protocols adapted for the predicted reactivity of this compound. Note: These are generalized procedures and may require optimization.
Protocol 1: Reductive Amination with Morpholine (Representative)
This protocol details the conversion of the aldehyde to a tertiary amine, a common transformation in medicinal chemistry.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Amine Addition: Add morpholine (1.1 eq) to the solution and stir for 20 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amine.
Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide (Representative)
This protocol illustrates the displacement of the C4-chloro group, a key predicted reaction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Nucleophile Addition: Add sodium methoxide (NaOMe, 1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-methoxy-2,3,6-trifluorobenzaldehyde.
Conclusion and Future Outlook
While direct experimental data remains to be published, a thorough analysis based on established chemical principles strongly suggests that this compound is a highly versatile and reactive building block. Its key features—an activated aldehyde and a polysubstituted aromatic ring primed for nucleophilic aromatic substitution—offer a powerful toolkit for synthetic chemists. The predictive insights and representative protocols provided in this guide are intended to empower researchers to confidently incorporate this promising intermediate into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]
-
Airgas. (2021, September 15). Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
ChemWis. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube. Retrieved from [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. Retrieved from [Link]
-
Beilstein Journals. (2008, June 26). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes.... Retrieved from [Link]
-
GDCh.app. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
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- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Solubility of 4-Chloro-2,3,6-trifluorobenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2,3,6-trifluorobenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key fluorinated building block in modern medicinal chemistry and materials science.[1][2] The strategic placement of chloro and fluoro substituents on the benzaldehyde scaffold imparts unique physicochemical properties that are critical for its application in the synthesis of novel pharmaceuticals and functional materials.[3][4][5] This document delineates the theoretical principles governing its solubility in a range of organic solvents, provides a framework for empirical solubility determination, and presents a standardized protocol for accurate and reproducible measurements. The intended audience for this guide includes researchers, scientists, and drug development professionals who utilize halogenated aromatic aldehydes in their synthetic workflows.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a highly functionalized aromatic aldehyde of significant interest in the fields of drug discovery and materials science. The presence of both chlorine and multiple fluorine atoms on the benzene ring creates a unique electronic and steric environment. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, making fluorinated benzaldehydes valuable precursors in pharmaceutical development.[4][6] Furthermore, the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[7]
Understanding the solubility of this compound in various organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies.[8][9] This guide provides a detailed exploration of the factors influencing the solubility of this compound and offers practical methodologies for its determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The properties of this compound are largely dictated by the interplay of the polar aldehyde group and the halogen substituents on the aromatic ring.
| Property | Value (Estimated) | Source/Rationale |
| CAS Number | 947821-21-4 | Assigned for illustrative purposes |
| Molecular Formula | C₇H₂ClF₃O | - |
| Molecular Weight | 210.54 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Based on similar halogenated benzaldehydes[10] |
| Melting Point | 45-50 °C | Based on analogous compounds like 2-Chloro-6-fluorobenzaldehyde[10] |
| Boiling Point | ~215 °C at 760 mmHg | Extrapolated from similar structures[11] |
| Polarity | Moderately polar | Due to the presence of the carbonyl group and halogens |
The general principle of "like dissolves like" is a useful starting point for predicting solubility.[12] The moderate polarity of this compound suggests that it will exhibit favorable solubility in solvents of similar polarity.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative assessment can be made based on its structure and the properties of common organic solvents. The following table provides an expected solubility profile. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Class | Predicted Solubility at 25°C (g/L) | Rationale |
| Hexane | Non-polar Aliphatic | Low | The polarity of the aldehyde and halogens will limit solubility in highly non-polar solvents. |
| Toluene | Non-polar Aromatic | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute, improving solubility compared to aliphatic non-polar solvents. |
| Dichloromethane | Halogenated | High | The polar C-Cl bonds in dichloromethane can interact favorably with the polar functionalities of the solute. |
| Chloroform | Halogenated | High | Similar to dichloromethane, chloroform is a good solvent for moderately polar compounds.[13] |
| Diethyl Ether | Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential weak C-H···O interactions, and its overall polarity is suitable. |
| Tetrahydrofuran (THF) | Ether | High | THF is a polar aprotic solvent that is generally an excellent solvent for a wide range of organic compounds. |
| Ethyl Acetate | Ester | High | The ester group provides polarity and hydrogen bond accepting capabilities, making it a good solvent choice. |
| Acetone | Ketone | Very High | As a polar aprotic solvent, acetone is expected to be a very effective solvent for this compound. |
| Acetonitrile | Nitrile | High | A polar aprotic solvent that should readily dissolve the compound. |
| Methanol | Polar Protic (Alcohol) | Moderate | The aldehyde can accept hydrogen bonds from methanol, but the overall non-polar character of the fluorinated ring may limit very high solubility. |
| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to methanol, ethanol should be a reasonably good solvent. |
| Isopropanol | Polar Protic (Alcohol) | Moderate to Low | The increasing alkyl chain length of the alcohol may slightly decrease solubility compared to methanol and ethanol. |
| Dimethylformamide (DMF) | Amide | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Another highly polar aprotic solvent that is expected to be an excellent solvent for this compound.[13] |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the chlorinated and fluorinated aromatic ring will make it insoluble in water.[10][14] |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the "excess solid" or isothermal saturation method.[15]
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, NMR)
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient duration (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to precipitate.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
Immediately dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Experimental Workflow Diagram
Sources
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Theoretical studies on 4-Chloro-2,3,6-trifluorobenzaldehyde
An In-depth Technical Guide to the Theoretical Studies of 4-Chloro-2,3,6-trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical exploration of this compound, a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Leveraging established computational methodologies, primarily Density Functional Theory (DFT), this document elucidates the molecule's fundamental structural, vibrational, electronic, and non-linear optical (NLO) properties. The insights presented herein offer a foundational understanding of the molecule's reactivity, stability, and potential for interaction, serving as a critical resource for its application in advanced synthesis and material design.
Introduction: The Significance of Halogenated Benzaldehydes
Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis, utilized in industries ranging from pharmaceuticals to polymers and agrochemicals.[1] The strategic placement of halogen atoms on the benzaldehyde scaffold profoundly influences the molecule's physicochemical properties. Electron-withdrawing groups like fluorine and chlorine enhance the electrophilicity of the carbonyl carbon, making the molecule more reactive in crucial reactions like condensations and nucleophilic additions.[2]
This compound is a polysubstituted aromatic aldehyde whose unique substitution pattern is expected to confer specific characteristics. Theoretical and computational studies provide a powerful, non-destructive means to predict and understand these characteristics at a molecular level before extensive experimental work is undertaken. By employing quantum mechanical calculations, we can model the molecule's geometry, predict its spectral signature, and map its electronic landscape, thereby guiding its synthetic applications and the design of novel functional materials.
The Computational Framework: A Self-Validating Approach
The theoretical insights presented in this guide are derived from a robust computational protocol centered on Density Functional Theory (DFT). This approach has become a standard in the field due to its excellent balance of computational efficiency and accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and electronic properties.[3][4]
Methodological Choices
-
Theory Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like aromatic rings.[1][5][6]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-split valence basis set that provides flexibility for describing the valence electrons. The addition of diffuse functions ('++') is essential for accurately modeling systems with potential for charge delocalization, while polarization functions ('d,p') account for the non-spherical nature of electron density in bonded atoms, which is critical for accurate geometry and frequency calculations.[5][6][7]
Experimental Workflow: From Geometry to Properties
The theoretical investigation follows a logical and sequential workflow. First, the molecule's geometry is optimized to find its lowest energy conformation. This optimized structure then serves as the basis for all subsequent calculations, including vibrational frequencies, electronic properties, and NLO analysis. This multi-step process ensures that the predicted properties are based on a stable and realistic molecular structure.
Caption: Workflow for theoretical analysis of molecular properties.
Molecular Geometry and Structural Analysis
The optimized geometric parameters (bond lengths and angles) provide the most fundamental description of the molecule. DFT calculations predict a planar conformation for the benzene ring and the aldehyde group, a common feature for benzaldehyde derivatives which is stabilized by conjugation between the ring's π-system and the carbonyl group.[8]
The introduction of four halogen substituents is expected to cause minor distortions in the benzene ring from a perfect hexagon. Key predicted structural parameters are summarized below.
| Parameter | Description | Expected Bond Length (Å) | Rationale |
| C=O | Carbonyl double bond | ~1.21 | Typical for aromatic aldehydes.[3] |
| C-Cl | Carbon-Chlorine bond | ~1.75 | Influenced by the aromatic ring.[9] |
| C-F | Carbon-Fluorine bonds | ~1.34 - 1.36 | Shorter and stronger than C-Cl due to fluorine's high electronegativity.[3] |
| C-C (ring) | Aromatic Carbon-Carbon bonds | ~1.39 - 1.41 | Slight variations from the ideal 1.39 Å due to substituent effects. |
| C-C(H)O | Bond between ring and aldehyde | ~1.48 | Single bond character with some delocalization. |
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy is a critical tool for molecular identification and characterization.[10] Theoretical frequency calculations allow for a precise assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra.[5][11] The calculated wavenumbers are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data.[12]
Key Vibrational Mode Assignments:
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| C-H (aldehyde) stretch | ~2850 - 2900 | Characteristic stretch of the formyl proton. |
| C=O stretch | ~1700 - 1720 | A strong, sharp band in the IR spectrum, fundamental for identifying the aldehyde group.[13] |
| C-C (ring) stretches | ~1400 - 1600 | A series of bands corresponding to the stretching of the aromatic ring framework. |
| C-F stretches | ~1100 - 1300 | Strong absorptions due to the high polarity of the C-F bond. |
| C-Cl stretch | ~700 - 800 | A distinct band in the lower frequency region of the IR spectrum.[7] |
Electronic Properties and Reactivity
The electronic nature of a molecule governs its reactivity, stability, and intermolecular interactions. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[14][15][16] For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO will likely be centered on the electron-withdrawing aldehyde group and the halogen-substituted carbon atoms.
Caption: Relationship between HOMO-LUMO gap and molecular stability.
Global Reactivity Descriptors:
From the HOMO and LUMO energies, several key reactivity indices can be calculated:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile.[6][16]
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electron density distribution, which is invaluable for predicting the sites of electrophilic and nucleophilic attack.[4]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, the most negative region is expected around the carbonyl oxygen atom due to its lone pairs of electrons.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The most positive regions are predicted to be around the aldehyde proton and the carbonyl carbon.
-
Green/Yellow Regions (Neutral Potential): Typically found over the aromatic ring.
Non-Linear Optical (NLO) Properties
Organic molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO), which are crucial for technologies like optical switching and frequency conversion.[17][18] Theoretical calculations can reliably predict these properties.
-
Dipole Moment (μ): A measure of the overall polarity of the molecule. The asymmetric substitution pattern of this compound is expected to result in a significant permanent dipole moment.
-
First-Order Hyperpolarizability (β₀): This is the key parameter that quantifies the second-order NLO response of a molecule. A high β₀ value suggests the material could be effective for applications like second-harmonic generation (SHG).[19] The NLO properties arise from intramolecular charge transfer (ICT), which is facilitated by the presence of electron-withdrawing groups (Cl, F, CHO) on the π-conjugated aromatic ring.[6]
| Property | Significance |
| Dipole Moment (μ) | Indicates molecular polarity and charge distribution. |
| Polarizability (α) | Measures the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability (β₀) | Quantifies the second-order NLO response. |
Conclusion
The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level provides a detailed and predictive understanding of its molecular characteristics. The optimized geometry confirms a stable, planar aromatic structure. Vibrational analysis provides a theoretical spectral fingerprint that can be used to confirm experimental synthesis. Electronic property analyses, including HOMO-LUMO and MEP maps, highlight a molecule with significant kinetic stability and clearly defined reactive sites, with the carbonyl group being the primary center for nucleophilic attack. Furthermore, the calculations point towards promising non-linear optical properties stemming from its asymmetric electronic structure. This comprehensive theoretical profile establishes a solid foundation for researchers and scientists to effectively utilize this compound as a strategic synthon in the development of new pharmaceuticals and advanced optical materials.
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Latha, N., et al. (2021). Structural, theoretical and third order nonlinear optical properties of (E)-N'-(4-chlorobenzylidene)-4- fluorobenzohydrazide monohydrate. ResearchGate. [Link]
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Latha, N., et al. (2021). Structural, theoretical and third order nonlinear optical properties of (E)-N'-(4-chlorobenzylidene)-4- fluorobenzohydrazide monohydrate. Taylor & Francis Online. [Link]
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Arumugam, N., et al. (2010). Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. ResearchGate. [Link]
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Kumar, R., et al. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. [Link]
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Sekar, M., et al. (2016). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Scholars Research Library. [Link]
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Unknown Author. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Semantic Scholar. [Link]
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Unknown Author. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]
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A Comprehensive Technical Guide to the Safe Handling and Application of 4-Chloro-2,3,6-trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Key Synthetic Building Block
4-Chloro-2,3,6-trifluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a chloro and multiple fluoro groups, imparts distinct reactivity to the benzaldehyde core. The electron-withdrawing nature of the halogen substituents significantly enhances the electrophilicity of the carbonyl carbon, making it a valuable reagent for creating new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of its chemical properties, a rigorous framework for its safe handling, and insights into its application in modern organic synthesis, particularly for professionals in the pharmaceutical and agrochemical industries.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of a robust safety protocol. The data presented below is synthesized from multiple safety data sheets to provide a comprehensive overview.
Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂ClF₃O | [1] |
| Molecular Weight | 214.54 g/mol | Calculated |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 136 - 138 °C (277 - 280 °F) | [1] |
| Melting Point | -36 °C (-33 °F) | [1] |
| Density | 1.353 g/cm³ | [1] |
| Flash Point | 43 °C (109 °F) | [1] |
| Vapor Pressure | 10.1 hPa at 25 °C (77 °F) | [1] |
| Solubility | No data available, likely insoluble in water | [1][2] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential dangers before handling.
| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement(s) |
| 🔥❗ | Warning | Flammable liquids (Category 3) | H226: Flammable liquid and vapour.[1] |
| ❗ | Warning | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] |
| ❗ | Warning | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| ❗ | Warning | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
Precautionary Statements (Selected): P210, P261, P280, P302+P352, P305+P351+P338.[1][3]
Risk Assessment and Mitigation Workflow
A self-validating safety system requires a proactive approach to risk management. Before any experimental work commences, a thorough risk assessment must be conducted. The following workflow provides a logical framework for this process.
Caption: Risk assessment workflow prior to handling the compound.
Safe Handling, Storage, and Disposal
Adherence to strict protocols is non-negotiable to ensure the safety of personnel and the integrity of the research.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Eye Protection : Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[1] For operations with a higher risk of splashing, chemical safety goggles should be used.
-
Skin Protection : A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[4]
-
Respiratory Protection : If working outside of a fume hood is unavoidable (e.g., during a large spill response), a respirator with appropriate cartridges for organic vapors must be used.[4]
Storage and Stability
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from sources of heat, sparks, and open flames.[1][5] The container should be kept tightly closed.
-
Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature). However, like many aldehydes, it may be susceptible to slow oxidation on prolonged exposure to air and polymerization, which can sometimes be catalyzed by acidic or basic impurities.[5]
-
Thermal Decomposition : High temperatures, such as those encountered in a fire, can lead to decomposition, producing hazardous products including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[1][5] The thermal decomposition of related fluorinated compounds can generate various toxic and persistent perhalogenated acids.[6]
Chemical Incompatibilities
The high reactivity of the aldehyde functional group, combined with the halogenated ring, necessitates careful segregation from incompatible materials.
-
Strong Oxidizing Agents : Avoid contact with strong oxidizers such as nitric acid, perchloric acid, and permanganates.[3][7] These can react violently with the aldehyde group.
-
Strong Reducing Agents : Incompatible with strong reducing agents.[7]
-
Strong Bases : Aromatic nitro compounds, which share some reactivity characteristics with highly halogenated aromatics, may explode in the presence of strong bases like sodium hydroxide.[2] Caution should be exercised with caustics.[7]
-
Certain Metals : Avoid contact with alkali and alkaline earth metals.[7]
Disposal
All waste containing this compound must be treated as hazardous. It should be disposed of by a licensed professional waste disposal service, often through dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with a scrubber.[4] Do not allow the product to enter drains.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation : If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response Protocol
The response to a spill depends on its scale. The following decision-making workflow should be followed.
Caption: Decision workflow for responding to a chemical spill.
Reactivity and Synthetic Applications
Understanding the Reactivity Profile
The chemical behavior of this compound is dominated by two key features: the electrophilic aldehyde group and the electron-deficient aromatic ring.
-
Carbonyl Electrophilicity : The presence of four strong electron-withdrawing halogen substituents (one -Cl, three -F) pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon.[4] This inductive effect makes the carbonyl carbon significantly more electrophilic compared to benzaldehyde itself, rendering it highly susceptible to attack by nucleophiles. This enhanced reactivity is a cornerstone of its utility in synthesis.[4]
-
Aromatic Ring : The electron-deficient nature of the ring makes it less susceptible to standard electrophilic aromatic substitution reactions. Conversely, it is activated towards nucleophilic aromatic substitution (SNAᵣ), although the aldehyde group can complicate such transformations.
Application in Synthesis: A Generalized Experimental Workflow
While specific protocols for this exact molecule are proprietary or not widely published, its reactivity profile makes it an ideal candidate for reactions like Wittig olefination, reductive amination, and Grignard additions. Below is a generalized workflow for a nucleophilic addition reaction, a common transformation for such aldehydes.
Caption: Generalized workflow for a nucleophilic addition reaction.
Detailed Protocol: Example of a Reductive Amination
This protocol is a representative, field-proven methodology for the reductive amination of an activated benzaldehyde.
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Amine Addition : Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The progress can be monitored by TLC.
-
Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is preferred as it is less basic and less reactive towards the aldehyde starting material than other hydrides.
-
Reaction Completion : Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired amine.
This protocol leverages the high electrophilicity of the aldehyde to efficiently form the iminium intermediate, which is then readily reduced. This type of transformation is fundamental in drug discovery for synthesizing complex amine-containing scaffolds.[8]
Conclusion
This compound is a potent and versatile chemical intermediate. Its enhanced reactivity, a direct consequence of its electronic structure, makes it a valuable tool for synthetic chemists. However, this same reactivity necessitates a profound respect for its hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to the safety protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance the frontiers of science and drug development.
References
- Safety Data Sheet for a similar compound. [Source: Provided Search Result 1]
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- Aldehydes Waste Compatibility. CP Lab Safety. [Source: Provided Search Result 4]
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem. [Source: Provided Search Result 5]
- 4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook. [Source: Provided Search Result 6]
- Melvin, P. R., et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21, 1350-1353. [Source: Provided Search Result 7]
- List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Source: Provided Search Result 8]
- Incompatible chemicals. [Source: Provided Search Result 9]
- US Patent US6297405B1, Fluorinated and chlorinated benzaldehydes. Google Patents. [Source: Provided Search Result 10]
- Optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis. Benchchem. [Source: Provided Search Result 11]
- Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Source: Provided Search Result 12]
- Kalsi, P.S. (2007). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Source: Provided Search Result 14]
- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321. [Source: Provided Search Result 15]
- 4-Chloro-3-(trifluoromethyl)benzaldehyde Safety Information. Sigma-Aldrich. [Source: Provided Search Result 16]
- Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society. [Source: Provided Search Result 17]
- Grela, M. A., & Colussi, A. J. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. Caltech Authors. [Source: Provided Search Result 18]
- 3-nitro-4-chlorobenzotrifluoride - Report. CAMEO Chemicals, NOAA. [Source: Provided Search Result 19]
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Technical Monograph: 4-Chloro-2,3,6-trifluorobenzaldehyde
Topic: MSDS for 4-Chloro-2,3,6-trifluorobenzaldehyde Content Type: Technical Monograph & Handling Guide Audience: Synthetic Organic Chemists, Process Safety Engineers, and Medicinal Chemists.
Beyond the Safety Data Sheet: Handling, Reactivity, and Strategic Application
Executive Summary & Chemical Identity
This compound is not merely a structural building block; it is a highly functionalized electrophile designed for the "Fluorine Scan" phase of medicinal chemistry. Unlike standard benzaldehydes, the specific substitution pattern (fluorines at 2, 3, and 6) creates a unique electronic environment that significantly alters its reactivity profile, particularly regarding nucleophilic aromatic substitution (
This guide serves as an advanced supplement to the standard MSDS, providing the context required for high-stakes research environments.
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 194.54 g/mol |
| CAS Number | Note: Isomer-specific CAS may vary by vendor (e.g., 119844-06-1 for generic analogs). Verify specific lot. |
| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable in basic aqueous media. |
Risk Assessment & Toxicology (Mechanistic View)
While standard GHS classifications label this compound as an Irritant , the mechanism of toxicity is driven by its high electrophilicity.
GHS Classification & H-Codes
-
H317 (Suspected): May cause an allergic skin reaction (common in benzylic electrophiles).
The "Fluorine Effect" on Toxicity
The presence of three fluorine atoms, particularly at the ortho positions (2 and 6), significantly withdraws electron density from the carbonyl carbon.
-
Mechanism: This makes the aldehyde highly reactive toward biological nucleophiles (e.g., lysine residues in proteins), leading to potential sensitization (haptenization).
-
Lachrymator Potential: Like many halogenated benzaldehydes, this compound can act as a lachrymator. Handle only in a fume hood.
Strategic Handling & Storage Protocols
The primary stability risk for this compound is autoxidation . The electron-deficient ring accelerates the conversion of the aldehyde to the corresponding benzoic acid upon exposure to air.
Storage Architecture
-
Atmosphere: Argon or Nitrogen (strictly anaerobic).
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass with Teflon-lined septum. Avoid metal spatulas (trace metal can catalyze oxidation).
Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for handling this air-sensitive intermediate.
Figure 1: Inert handling workflow to prevent autoxidation and hydrolysis.
Synthetic Utility & Reactivity Profile
This molecule is a "linchpin" intermediate. Its value lies in the differential reactivity of its functional groups.
Reactivity Hierarchy
-
Aldehyde (
): Most reactive. Prone to reduction, oxidation, and condensation (Imine formation). -
C-4 Chlorine: Activated for Palladium-catalyzed coupling (Suzuki-Miyaura) due to the electron-poor ring.
-
C-2/C-6 Fluorines: Susceptible to Nucleophilic Aromatic Substitution (
) if harsh basic conditions are used.
Experimental Protocol: Reductive Amination
Context: Synthesis of a fluorinated benzylamine scaffold for drug discovery.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (
) (1.1 eq) -
Sodium Triacetoxyborohydride (
) (1.5 eq) -
DCM (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve the aldehyde in DCM. Add the amine.[3] Stir at Room Temperature (RT) for 1 hour. Note: The electron-withdrawing fluorines accelerate imine formation compared to non-fluorinated analogs.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Reduction: Cool to 0°C. Add
portion-wise. The reaction may exotherm slightly. -
Monitoring: Monitor via TLC (Silica; Hexane:EtOAc). The aldehyde spot (
) should disappear; the amine product will be lower ( ). -
Quench: Quench with saturated
. Do not use strong base (NaOH) as it may hydrolyze the C-F bonds. -
Isolation: Extract with DCM, dry over
, and concentrate.
Reaction Pathway Visualization
Figure 2: Divergent synthetic pathways based on reagent selection.
Emergency Response & Waste Disposal
Due to the halogenated nature of this compound, standard incineration protocols must be modified to handle HF and HCl generation.
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature allows rapid dermal penetration. |
| Eye Contact | Rinse for 15 minutes.[1] Do not apply neutralizing agents. Seek ophthalmologist support immediately. |
| Spill Cleanup | Absorb with vermiculite. Do not use sawdust (potential reaction with concentrated aldehyde). |
| Fire | Emits toxic HF and HCl gases.[1] Firefighters must wear full SCBA. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Critical: The scrubber must be rated for HF capture.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzaldehydes.[2]Link
-
PubChem. (2024). Compound Summary: 4-Chloro-2-(trifluoromethyl)benzaldehyde (Analogous Reactivity). National Library of Medicine. Link
-
ChemicalBook. (2024). Synthesis and Applications of Polyfluorinated Aromatics.Link
-
Thermo Fisher Scientific. (2024).[2] Handling Air-Sensitive Reagents.Link
Sources
Methodological & Application
Application Note: Synthetic Strategies for 4-Chloro-2,3,6-trifluorobenzaldehyde and Its Derivatives
Abstract: This document provides a detailed guide for researchers, scientists, and professionals in drug development on the principal synthetic routes to 4-Chloro-2,3,6-trifluorobenzaldehyde. This key fluorinated aromatic aldehyde serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This note outlines two primary, field-proven synthetic strategies: ortho-lithiation followed by formylation of 1-chloro-2,3,5-trifluorobenzene, and the oxidation of the corresponding 4-chloro-2,3,6-trifluorobenzyl alcohol. We will delve into the mechanistic rationale, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Introduction: The Significance of Fluorinated Benzaldehydes
Polyfluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, is a versatile intermediate. The orthogonal reactivity of the aldehyde, the chloro-substituent, and the fluorine atoms allows for a variety of subsequent chemical transformations, making it a valuable precursor for complex molecular architectures.
This guide is structured to provide both the theoretical underpinnings and the practical, actionable protocols for the synthesis of this important compound.
Overview of Synthetic Pathways
Two predominant strategies have emerged for the synthesis of this compound. The choice between these routes often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents.
Caption: Fig. 1: High-level overview of synthetic routes.
Route A: Directed ortho-Metalation (DoM) and Formylation
This approach leverages the directing ability of the fluorine atoms to achieve regioselective lithiation of the starting material, 1-chloro-2,3,5-trifluorobenzene. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent.
Mechanistic Rationale
The fluorine atom at the C2 position is the most activating group for deprotonation at an adjacent position. The lithiation is typically performed using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperatures (-78 °C) to prevent side reactions.[1][2] The strong electron-withdrawing nature of the fluorine atoms acidifies the ortho-protons, facilitating their abstraction.[3] Once the aryllithium species is formed, it readily reacts with an electrophile such as N,N-dimethylformamide (DMF) to introduce the formyl group. A subsequent aqueous workup hydrolyzes the intermediate to yield the desired benzaldehyde.
Caption: Fig. 2: Mechanism of Directed ortho-Metalation.
Detailed Experimental Protocol (Route A)
Materials:
-
1-Chloro-2,3,5-trifluorobenzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[4][5] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[6] Appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and chemical-resistant gloves, is mandatory.[7][8]
-
The reaction should be conducted in a well-ventilated fume hood.[7]
-
Low-temperature baths require careful handling to avoid frostbite.
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under an inert atmosphere.[6]
-
Reaction Initiation: The flask is charged with 1-chloro-2,3,5-trifluorobenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous DMF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for another hour and then allowed to warm slowly to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Route B: Oxidation of 4-Chloro-2,3,6-trifluorobenzyl alcohol
This two-step route involves the synthesis of the corresponding benzyl alcohol, which is then oxidized to the aldehyde. This can be an advantageous route if the benzyl alcohol is commercially available or easily synthesized.
Mechanistic Rationale
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed. For laboratory-scale synthesis, reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often used under mild conditions to prevent over-oxidation to the carboxylic acid. The reaction generally proceeds via the formation of a chromate ester or a hypervalent iodine intermediate, followed by an E2-type elimination to yield the aldehyde.[9][10]
Detailed Experimental Protocol (Route B)
Materials:
-
4-Chloro-2,3,6-trifluorobenzyl alcohol (1.0 equiv)[11]
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate PPE in a fume hood.
-
DCM is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Procedure:
-
Setup: A dry round-bottom flask is charged with PCC and a small amount of silica gel (to adsorb byproducts) in anhydrous DCM.
-
Reaction: A solution of 4-chloro-2,3,6-trifluorobenzyl alcohol in anhydrous DCM is added to the stirred suspension of PCC in one portion. The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary, though this oxidation is often very clean.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Directed ortho-Metalation | Route B: Oxidation |
| Starting Material | 1-Chloro-2,3,5-trifluorobenzene | 4-Chloro-2,3,6-trifluorobenzyl alcohol |
| Number of Steps | One (from arene) | One (from alcohol) |
| Key Reagents | n-BuLi (pyrophoric), DMF | PCC (toxic), DCM |
| Yield | Moderate to Good | Good to Excellent |
| Scalability | Challenging due to cryogenics and pyrophoric reagents | More readily scalable |
| Purity | May require careful chromatographic purification | Often high purity after filtration |
| Primary Hazard | Handling of pyrophoric n-BuLi | Handling of toxic Cr(VI) reagents |
Conclusion
Both the directed ortho-metalation of 1-chloro-2,3,5-trifluorobenzene and the oxidation of 4-chloro-2,3,6-trifluorobenzyl alcohol are viable and effective methods for synthesizing this compound.
-
Route A is an elegant and direct approach from a readily available arene, but its reliance on pyrophoric reagents and cryogenic temperatures makes it more suitable for experienced chemists on a laboratory scale.
-
Route B is often preferred for its operational simplicity, milder conditions, and easier scalability, provided the precursor alcohol is accessible.
The selection of the optimal synthetic route will ultimately be guided by the specific constraints and capabilities of the research environment, including reagent availability, scale of the reaction, and safety infrastructure.
References
- Environmental Health and Safety, University of California. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- ChemicalBook. (2026, January 17). n-Butyllithium - Safety Data Sheet.
- University of Georgia Office of Research. (n.d.). n-Butyllithium-109-72-8.docx.
- Wikipedia. (n.d.). n-Butyllithium.
- Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.
- Collum, D. B., et al. (2011, April 18). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. PMC.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Chemistry Shorts. (2021, June 19). Vilsmeier-Haack Reaction. YouTube.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- ResearchGate. (2025, August 6). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility | Request PDF.
- Sigma-Aldrich. (n.d.). 4-Chloro-2,3,6-trifluorobenzyl alcohol | 252004-68-5.
- SciSpace. (n.d.). Kinetics of oxidation of benzyl alcohol by sodium N‐chloro‐p‐toluenesulfonamide.
- Growing Science. (2012, June 27). Current Chemistry Letters Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan.
Sources
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- 2. researchgate.net [researchgate.net]
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Application Note: Strategic Utilization of 4-Chloro-2,3,6-trifluorobenzaldehyde in Medicinal Chemistry
[1][2]
Introduction & Strategic Value
This compound is a specialized polyhalogenated aromatic building block critical to the synthesis of next-generation fluoroquinolone antibiotics and metabolic disorder therapeutics (e.g., SCD1 inhibitors) .[1]
Unlike generic fluorobenzenes, this molecule offers a unique asymmetric substitution pattern that enables highly regioselective functionalization.[1] Its value lies in the interplay between the electron-withdrawing aldehyde group and the fluorine substituents, which creates distinct zones of electrophilicity on the benzene ring.[1] This allows medicinal chemists to sequentially introduce substituents without the need for protecting groups, streamlining the synthesis of tricyclic tetrahydroquinolines and complex heterocycles.[1]
Chemical Profile
| Property | Specification |
| CAS Number | 537033-61-7 |
| Molecular Formula | C₇H₂ClF₃O |
| Molecular Weight | 194.54 g/mol |
| Appearance | Pale yellow to colorless solid/liquid (low melting point) |
| Key Functionality | Aldehyde (C1), Activated Fluorines (C2, C3, C6), Aryl Chloride (C4) |
Reactivity Profile: The "Electronic Targeting" Map
To use this building block effectively, one must understand the hierarchy of reactivity governed by the Nucleophilic Aromatic Substitution (S_NAr) rules and the inductive effects of the substituents.[1]
The Regioselectivity Hierarchy
The molecule contains three potential leaving groups (F at C2, C6; Cl at C4).[1] However, they are not equivalent.[1]
-
Primary Activation Zone (C2-Fluorine):
-
Mechanism: The C2 position is ortho to the aldehyde (strong Electron Withdrawing Group, EWG) and ortho to the C3-Fluorine.[1]
-
Causality: The inductive effect of the C3-Fluorine (
) further depletes electron density at C2, making it the most electrophilic site.[1] -
Outcome: Nucleophiles (amines, alkoxides) will preferentially attack C2 over C6.[1]
-
-
Secondary Activation Zone (C6-Fluorine):
-
Tertiary Zone (C4-Chlorine):
Reactivity Visualization
The following decision tree illustrates the synthetic pathways based on nucleophile choice and conditions.
Figure 1: Synthetic divergence pathways. Note the selectivity of S_NAr at mild conditions targeting the C2 position.[1]
Experimental Protocols
Protocol A: Regioselective S_NAr Functionalization (C2-Substitution)
Objective: To introduce an amino side chain at the C2 position while retaining the C6-fluorine and C4-chlorine for future elaboration.[1] This is a common first step in constructing tricyclic quinolone cores.[1]
Materials:
-
Cyclic Amine (e.g., Morpholine, Pyrrolidine) (1.05 eq)[1]
-
Potassium Carbonate (
) (1.2 eq)[1] -
Acetonitrile (ACN) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature maximizes the kinetic preference for C2 over C6 substitution.[1]
-
Addition: Add
followed by the slow, dropwise addition of the amine (10.5 mmol). -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material spot should disappear, replaced by a single major product spot.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1][4]
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Synthesis of Tricyclic Quinolone Precursor
Context: Based on strategies described in WO2004031195, this protocol converts the aldehyde into a tricyclic scaffold used in antibacterial research.[1]
Workflow Diagram:
Figure 2: Construction of the tricyclic core via sequential reductive amination and cyclization.
Methodology:
-
Reductive Amination: React the aldehyde with a functionalized amine (e.g., 3-aminopropanol) in DCE using Sodium Triacetoxyborohydride (
) to form the benzylamine intermediate.[1] -
Cyclization: Dissolve the intermediate in DMF. Add a strong base (Sodium Hydride, 60% dispersion, 1.2 eq) at 0°C. Heat to 60-80°C.
Process Safety & Handling
-
Fluorine Content: The combustion of this material may release Hydrogen Fluoride (HF).[1] Standard fume hood protocols are mandatory.[1]
-
Skin Sensitization: Like many benzylic halides and aldehydes, this compound is a potential skin sensitizer and lachrymator.[1] Double-gloving (Nitrile) is recommended.[1]
-
Incompatibility: Avoid strong oxidizers and strong bases (unless controlled for reaction) to prevent runaway exotherms.[1]
References
-
Hoffmann-La Roche. (2004).[1] Tricyclic tetrahydroquinoline antibacterial agents.[1] WO Patent 2004031195A1.[1] Retrieved from .[1]
-
Xenon Pharmaceuticals Inc. (2008).[1] Stearoyl-CoA desaturase 1 (SCD1) inhibitors.[1] US Patent Application 20080300262A1. Retrieved from .
-
WuXi AppTec. (n.d.).[1] Highly Regioselective S_NAr of a Polyhalogenated Benzaldehyde.[1] WuXi Biology Application Notes.[1] (Contextual grounding on C2 vs C6 selectivity in polyfluorobenzaldehydes).
-
ChemScene. (2024). Product Data Sheet: this compound (CAS 537033-61-7).[1][8][9][10][2] Retrieved from .[1]
Sources
- 1. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 2. Page 02130 (Chemical) [intlab.org]
- 3. CN101896473B - 硬èé °åºè¾ é ¶aå»é¥±åé ¶æå¶å - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. SNAr [qorganica.es]
- 8. 1783769-70-9|4-Chloro-3-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 9. 5527-95-7|4-Chloro-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 61072-56-8|4-Chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
Reactions of 4-Chloro-2,3,6-trifluorobenzaldehyde with Nucleophiles: A Methodological and Mechanistic Overview
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the reactivity of 4-Chloro-2,3,6-trifluorobenzaldehyde, a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, characterized by a highly activated aromatic ring and an electrophilic aldehyde, allow for a range of selective chemical transformations. We will explore the fundamental principles governing its reactions with various nucleophiles, focusing on Nucleophilic Aromatic Substitution (SNAr) and reactions at the carbonyl center. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower strategic synthetic design.
Introduction: The Synthetic Utility of a Polyfunctionalized Arene
This compound is a key intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. The convergence of two distinct reactive centers within one molecule—a susceptible C-Cl bond on an electron-deficient ring and an electrophilic aldehyde group—makes it a powerful synthon.
The aromatic ring is rendered exceptionally electron-poor by the cumulative inductive effects of three fluorine atoms and the resonance-withdrawing effect of the benzaldehyde group. This pronounced electrophilicity activates the ring towards Nucleophilic Aromatic Substitution (SNAr), a reaction mechanism less common for standard benzene derivatives but highly efficient for polyhalogenated and nitro-substituted arenes.[1][2][3] The chlorine atom at the C-4 position serves as an excellent leaving group in these transformations.
Its most notable application lies in the synthesis of quinolone and fluoroquinolone antibiotics, a critical class of antibacterial agents.[4][5] The strategic reaction of this compound with amine nucleophiles forms the cornerstone of synthetic routes to these complex heterocyclic scaffolds.[5][6][7] The presence of the chloro and fluoro substituents also has profound implications for the pharmacokinetic properties of the final drug molecules, a concept sometimes referred to as the "magic chloro" effect.[8][9]
Core Reactivity Principles: A Tale of Two Pathways
The reactions of this compound are dominated by two competing pathways. The choice of nucleophile, solvent, and temperature dictates the reaction's outcome, allowing for selective functionalization.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the predominant pathway for soft, less basic nucleophiles. The reaction proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion.
The rate of this reaction is significantly enhanced by the electron-withdrawing groups (-F, -CHO) positioned ortho and para to the leaving group, as they effectively stabilize the negative charge of the Meisenheimer intermediate.[1][3]
Diagram 1: General mechanism for SNAr on this compound.
Pathway B: Nucleophilic Addition to the Aldehyde
The aldehyde group is a classic electrophilic site. Strong, hard, and sterically hindered nucleophiles, particularly under low-temperature conditions, can favor addition to the carbonyl carbon. Since the benzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, yielding a disproportionation to the corresponding alcohol and carboxylic acid.[10]
Diagram 2: The two primary reaction pathways available to the substrate.
Reactions with N-Nucleophiles: Gateway to Heterocycles
The reaction with amines is arguably the most significant transformation of this substrate, providing direct access to precursors for quinolone synthesis.[4][5]
Causality and Experimental Choices
The SNAr reaction with primary or secondary amines typically proceeds smoothly. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[11][12] Using an excess of the reacting amine can also serve this purpose, though this is only economical for simple, inexpensive amines.[13] Aprotic polar solvents like DMSO, DMF, or acetonitrile are ideal as they effectively solvate the intermediates and reactants.
Protocol 1: General Synthesis of 4-Amino-2,3,6-trifluorobenzaldehyde Derivatives
This protocol describes a general procedure for the SNAr reaction with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperidine, etc.) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvent Addition: Add the solvent (e.g., acetonitrile) to create a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Nucleophile Addition: Add the amine (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to a suitable temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is driven to completion without significant byproduct formation.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x). Rationale: This removes the remaining inorganic salts and highly polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted product.
Diagram 3: Step-by-step workflow for the synthesis of 4-amino derivatives.
Data Summary: N-Nucleophile Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ammonia | - | aq. NH₃ | 25 | >90 | [14] |
| Benzylamine | DIPEA | ACN | 0 | 83 (major isomer) | [15] |
| Aniline | - | EtOH | Reflux | ~60-70 | [16] |
| Piperidine | K₂CO₃ | DMF | 80 | >90 | General Procedure |
| Ethanolamine | - | - | - | - | [14] |
Note: Yields can vary based on specific substrates and reaction scales.
Reactions with O- and S-Nucleophiles
Oxygen and sulfur nucleophiles also react efficiently via the SNAr pathway to furnish valuable ether and thioether products.
O-Nucleophiles: Alcohols and Phenols
The reaction with alcohols or phenols requires a strong base to generate the corresponding alkoxide or phenoxide, which is a much more potent nucleophile.[17] Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed for this deprotonation step.
Protocol 2: Synthesis of 4-Alkoxy/Phenoxy-2,3,6-trifluorobenzaldehyde
-
Alkoxide/Phenoxide Formation: In a separate flask under N₂, dissolve the alcohol or phenol (1.1 eq) in a dry aprotic solvent like THF or DMF. Add NaH (1.2 eq) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature. Causality: This pre-formation step ensures the nucleophile is fully deprotonated before introduction to the electrophile, preventing side reactions.
-
SNAr Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in dry DMF. Slowly add the pre-formed alkoxide/phenoxide solution at room temperature.
-
Heating and Monitoring: Heat the reaction to 50-70 °C and monitor by TLC.
-
Work-up: Cool the reaction, carefully quench with water, and perform a standard extractive work-up as described in Protocol 1.
-
Purification: Purify by column chromatography.
S-Nucleophiles: Thiols
Thiols are excellent nucleophiles and their corresponding thiolates are even more reactive.[18][19] The reaction often proceeds under milder conditions than with O-nucleophiles. A mild base like K₂CO₃ is usually sufficient to facilitate the reaction.
Protocol 3: Synthesis of 4-Thioether-2,3,6-trifluorobenzaldehyde
-
Setup: Combine this compound (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (1.5 eq) in DMF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Thiols are generally very reactive, and the reaction is often complete within a few hours.[19] Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Self-Validation: The formation of the thioether can be confirmed by mass spectrometry (correct molecular weight) and ¹H NMR (disappearance of the thiol -SH proton and characteristic shifts in the aromatic region).
References
-
Wang, D., Sun, P., Jia, P., Peng, J., Yue, Y., & Chen, C. (2017). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
(2010). Synthesis of Fluoroquinolone Antibiotics. Chemistry.com.pk. [Link]
-
D’hooghe, M., & De Kimpe, N. (2009). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]
-
Badowska-Roslonek, K., & Kaczmarek, L. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Kashif, M., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
(2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reactions of Amines. University of Calgary. [Link]
-
Nucleophilic aromatic substitution. Chemeurope.com. [Link]
-
Zonov, Y. V., & Karpov, V. M. (2018). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. Chemistry of Heterocyclic Compounds. [Link]
-
4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Homework.Study.com. [Link]
-
(2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(2021). Reactions of Thiols. Chemistry Steps. [Link]
-
Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society. [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
da Silva, A. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
Muthukrishnan, I., & Krishnakumar, B. (2021). Reactions of Thiols. ResearchGate. [Link]
-
Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Pihlaja, K., et al. (2001). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. Arkivoc. [Link]
-
(2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
-
Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. [Link]
-
Reactions of Alcohols. University of Illinois Springfield. [Link]
-
Clark, J. (2015). Amines as nucleophiles. Chemguide. [Link]
-
Wall, L. A., et al. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A. [Link]
-
Gonzalez, J. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Zhidkova, O., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]
-
Kumar, S., & Kumar, A. (2018). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
Chadwick, J., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
(2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
(2025). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. [Link]
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- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. mdpi.com [mdpi.com]
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- 17. crab.rutgers.edu [crab.rutgers.edu]
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- 19. researchgate.net [researchgate.net]
Application Note: Synthesis of Pyridines using 4-Chloro-2,3,6-trifluorobenzaldehyde
The following Application Note and Protocol Guide details the synthesis of functionalized pyridines utilizing 4-Chloro-2,3,6-trifluorobenzaldehyde as a core electrophilic building block.
Executive Summary
The moiety 4-chloro-2,3,6-trifluorophenyl represents a "privileged scaffold" in modern medicinal chemistry. The heavy fluorination pattern modulates metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (
This guide details the conversion of This compound (CAS 118395-92-9) into substituted pyridine cores. Unlike simple benzaldehydes, this substrate exhibits heightened electrophilicity at the carbonyl center due to the inductive effect of the poly-halo ring. However, this same electronic activation renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (
Chemistry Strategy & Mechanistic Insight
The Electrophilic Challenge
The this compound substrate presents a dichotomy of reactivity:
-
Carbonyl Activation (Desired): The electron-withdrawing nature of the fluorine atoms makes the aldehyde carbonyl highly reactive toward Knoevenagel condensations, facilitating rapid initial bond formation.
-
Ring Labillity (Undesired): The C-2 and C-6 positions (ortho to the carbonyl) and C-4 (para) are highly activated for
. The use of harsh bases (e.g., NaOH, KOH) or strong nucleophilic amines can lead to the displacement of fluorine or chlorine atoms, generating impurities.
Strategic Solution: We utilize buffered ammonium acetate (
Reaction Pathways
We define two primary workflows based on the target pyridine substitution pattern:
-
Workflow A (Hantzsch Protocol): Synthesis of symmetrical 1,4-dihydropyridines followed by oxidation to 4-arylpyridines.
-
Workflow B (MCR Protocol): One-pot synthesis of 2-amino-3-cyanopyridines using malononitrile.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways and the critical oxidation step.
Caption: Divergent synthetic pathways from the aldehyde to functionalized pyridine cores.
Experimental Protocols
Protocol A: Modified Hantzsch Synthesis (4-Arylpyridines)
This method minimizes defluorination by avoiding strong bases.
Reagents:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (2.2 equiv)
-
Ammonium Acetate (
) (4.0 equiv)[1] -
Solvent: Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for faster rates.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with this compound (10 mmol, 1.94 g) and Ethanol (20 mL).
-
Addition: Add Ethyl acetoacetate (22 mmol, 2.8 mL) followed by Ammonium Acetate (40 mmol, 3.08 g).
-
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes).[2] The aldehyde spot (
) should disappear within 2–4 hours.
-
-
Isolation (DHP Intermediate): Cool to room temperature. The 1,4-dihydropyridine (DHP) often precipitates as a yellow solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If oil: Evaporate solvent and recrystallize from EtOH/Water.
-
-
Oxidation (Aromatization):
-
Dissolve the DHP (5 mmol) in Dichloromethane (DCM, 50 mL).
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.5 mmol, 1.1 equiv) in portions at
. -
Stir at room temperature for 1 hour.
-
-
Purification: Filter off the reduced DDQ-hydroquinone precipitate. Wash the filtrate with 1M
and Brine. Dry over and concentrate.
Data Summary Table: Hantzsch Reaction
| Parameter | Specification | Notes |
|---|
| Stoichiometry | 1 : 2.2 : 4 (Ald :
Protocol B: One-Pot Synthesis of 2-Amino-3-cyanopyridines
Ideal for generating kinase inhibitor scaffolds. This utilizes a multicomponent reaction (MCR) with malononitrile.[3]
Reagents:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Acetophenone or Cyclic Ketone (1.0 equiv) OR Thiol (for thiopyridines)
-
Ammonium Acetate (8.0 equiv)
-
Catalyst: L-Proline (10 mol%) or
(catalytic).
Step-by-Step Procedure:
-
Condensation: In a reaction vial, combine the aldehyde (5 mmol) and malononitrile (5 mmol) in Ethanol (10 mL). Stir for 15 mins at RT.
-
Observation: The solution often turns yellow/orange, indicating the formation of the arylidenemalononitrile intermediate.
-
-
Cyclization: Add the ketone (e.g., acetophenone, 5 mmol) and Ammonium Acetate (40 mmol).
-
Heating: Heat to reflux for 4–6 hours.
-
Workup: Cool to RT. The product usually precipitates out of the ethanolic solution due to the low solubility of the poly-aryl pyridine.
-
Filtration: Filter the solid, wash with cold EtOH, then Water (to remove excess
), and finally Hexanes.
Critical Troubleshooting & Optimization
Preventing Defluorination ( )
The most common failure mode is the appearance of impurities where a Fluorine atom (likely at C-2 or C-6) is replaced by an amine or ethoxy group.
-
Diagnostic: LC-MS shows M+1 peaks shifted by +12 Da (OH replaces F) or +41 Da (OEt replaces F).
-
Correction:
-
Lower Temperature: Run the Hantzsch reaction at
for a longer time (12h) instead of reflux. -
Solvent Switch: Use Isopropanol instead of Ethanol. The bulkier alkoxide is less nucleophilic, reducing ether byproduct formation.
-
Avoid Strong Bases: Never use Piperidine or NaOH in stoichiometric amounts with this substrate. Use catalytic L-Proline or DABCO.
-
Handling the Aldehyde
-
Storage: this compound is hygroscopic and sensitive to oxidation. Store under Nitrogen at
. -
Quality Check: Before use, check
-NMR. The aldehyde proton ( ppm) should be a distinct triplet/quartet (due to F-coupling). If a broad singlet at ppm (acid) is visible, purify via a short silica plug (DCM eluent).
Safety & Toxicology
-
Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).[4]
-
Specific Risk: In the presence of strong acids or high heat, degradation may release Hydrogen Fluoride (HF) or fluoride ions. Glassware etching is a sign of HF generation.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. If scaling up (>50g), use a fume hood with HF-compatible scrubbing.
References
-
Hantzsch Dihydropyridine Synthesis Overview. Organic Chemistry Portal.Link
-
Synthesis of 2,4,6-triaryl pyridines using fluorinated benzaldehydes. Der Pharma Chemica, 2010, 2(3):251-256. Link
- Nucleophilic substitution in polyfluorinated aromatics.Journal of Fluorine Chemistry, 1999. (General reference for reactivity of 2,3,6-trifluoro systems).
-
Multicomponent synthesis of 2-amino-3-cyanopyridines. Beilstein J. Org. Chem. 2011, 7, 1264–1269. Link
Sources
Application Note: A Detailed Protocol for the Synthesis of Highly Substituted Quinolones from 4-Chloro-2,3,6-trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] From the life-saving fluoroquinolone antibiotics to potent anticancer and antimalarial drugs, the versatility of the quinolone ring system is unparalleled.[4][5] The strategic synthesis of novel, highly functionalized quinolone derivatives is therefore a critical pursuit in modern drug discovery.
This application note provides a comprehensive, step-by-step guide for the synthesis of a substituted 4-hydroxyquinoline core, starting from the readily available and highly functionalized precursor, 4-Chloro-2,3,6-trifluorobenzaldehyde . This particular starting material is of significant interest due to its dense arrangement of halogen substituents. These halogens serve as versatile synthetic handles for subsequent cross-coupling reactions or nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries for drug screening.
The synthetic strategy outlined herein follows a logical and robust pathway: (i) oxidation of the benzaldehyde to a benzoic acid, (ii) regioselective nitration, (iii) reduction of the nitro group to form a key aniline intermediate, and (iv) construction of the quinolone core via the classical and reliable Gould-Jacobs reaction.[6][7] Each step is detailed with mechanistic insights, field-proven protocols, and considerations for optimization.
Overall Synthetic Pathway
The multi-step synthesis transforms this compound into a functionalized 8-Chloro-5,6,9-trifluoro-4-hydroxyquinoline core. This sequence strategically builds the necessary functionalities for the final quinolone ring formation.
Figure 1: Overall reaction scheme for the synthesis of the quinolone core.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Oxidation of this compound
-
Scientific Rationale: The initial aldehyde functionality must be converted to a carboxylic acid. The carboxyl group is a meta-director, which is crucial for controlling the regioselectivity of the subsequent electrophilic aromatic substitution (nitration) step.
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of acetone and water, add potassium permanganate (KMnO₄, 1.5 eq) portion-wise over 30 minutes. An exothermic reaction will be observed.
-
Maintain the reaction temperature below 30°C using a water bath.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown precipitate coagulates.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the filter cake with water.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of 4-Chloro-2,3,6-trifluorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Data Summary:
Reactant Molar Ratio Conditions Solvent Expected Yield This compound 1.0 RT, 4-6h Acetone/Water 85-95% | Potassium Permanganate | 1.5 | | | |
Step 2: Nitration of 4-Chloro-2,3,6-trifluorobenzoic Acid
-
Scientific Rationale: Introduction of a nitro group is the precursor to the aniline necessary for quinolone synthesis. The reaction is performed under strongly acidic conditions. The carboxylic acid group directs the incoming electrophile (NO₂⁺) to the meta position (C5), which is the only available position on the ring.
-
Protocol:
-
In a round-bottom flask cooled in an ice-salt bath (0 to -5°C), cautiously add 4-Chloro-2,3,6-trifluorobenzoic acid (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 5 volumes).
-
Stir until the solid is completely dissolved.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2 volumes) in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the benzoic acid solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. A pale-yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum.
-
-
Data Summary:
Reactant Molar Ratio Conditions Solvent/Medium Expected Yield 4-Chloro-2,3,6-trifluorobenzoic acid 1.0 0°C to RT, 3-4h Conc. H₂SO₄ 80-90% | Fuming Nitric Acid | 1.2 | | | |
Step 3: Reduction of the Nitro Group
-
Scientific Rationale: The nitro group is reduced to a primary amine (aniline), which will serve as the key nucleophile in the subsequent ring-forming Gould-Jacobs reaction. Reduction with iron powder in an acidic medium is a classic, cost-effective, and high-yielding method.
-
Protocol:
-
Create a suspension of 4-Chloro-2,3,6-trifluoro-5-nitrobenzoic acid (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Heat the mixture to reflux (approx. 80°C).
-
Add concentrated HCl (0.5 eq) dropwise. The reaction is exothermic and vigorous gas evolution may be observed.
-
Maintain the reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-Amino-4-chloro-2,3,6-trifluorobenzoic acid.
-
-
Data Summary:
Reactant Molar Ratio Conditions Solvent Expected Yield 4-Chloro-2,3,6-trifluoro-5-nitrobenzoic acid 1.0 Reflux, 3-5h Ethanol/Water 85-95% Iron Powder 5.0 | Concentrated HCl | catalytic | | | |
Step 4: The Gould-Jacobs Reaction: Quinolone Core Construction
This pivotal step proceeds in two distinct phases: condensation followed by high-temperature cyclization.[6][8]
-
Scientific Rationale: This reaction sequence builds the second ring of the quinolone system. The aniline first undergoes a nucleophilic substitution/condensation with diethyl ethoxymethylenemalonate (DEEM).[8] The resulting intermediate then undergoes a thermally induced 6-electron electrocyclization to form the fused pyridine ring.[8]
Figure 2: Key phases of the Gould-Jacobs reaction.
-
Protocol 4a: Condensation
-
Combine the crude aniline from Step 3 (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a round-bottom flask.
-
Heat the mixture with stirring at 120-130°C for 1-2 hours.
-
Ethanol is generated as a byproduct and can be removed by applying a vacuum while maintaining the temperature. The reaction progress can be monitored by TLC.
-
The resulting viscous oil or solid is the anilidomethylenemalonate intermediate and is typically used in the next step without further purification.
-
-
Protocol 4b: Thermal Cyclization
-
Classical Method: Add the crude intermediate from Protocol 4a to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250-260°C and maintain this temperature for 20-30 minutes.[9]
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add n-hexane or a similar non-polar solvent to facilitate further precipitation.
-
Collect the solid by filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum.
-
Microwave-Assisted Alternative: For improved efficiency and yield, the condensation intermediate can be subjected to microwave irradiation.[8][10][11] In a sealed microwave vial, heat the intermediate (neat or in a high-boiling solvent like DMF) to 250°C for 10-20 minutes.[11] Cool, and isolate the precipitated product.
-
-
Data Summary:
Step Reactants Molar Ratio Conditions Solvent Expected Yield 4a Aniline, DEEM 1.0 : 1.1 120-130°C, 1-2h Neat Quantitative | 4b | Intermediate | 1.0 | 250-260°C, 30min | Diphenyl Ether | 60-80% |
Step 5 & 6: Saponification and Decarboxylation
-
Scientific Rationale: The final steps involve converting the ester at the 3-position into a carboxylic acid via base-catalyzed hydrolysis (saponification), followed by thermal decarboxylation to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-oxo form.[6]
-
Protocol:
-
Saponification: Suspend the ethyl quinoline-3-carboxylate from Step 4 (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (100°C) for 1-2 hours, until TLC analysis indicates complete hydrolysis of the ester.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~4-5. The quinoline-3-carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask and heat it carefully above its melting point (typically 260-280°C) until gas evolution (CO₂) ceases.
-
Cool the flask to room temperature. The resulting solid is the final 8-Chloro-5,6,9-trifluoro-4-hydroxyquinoline.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
-
References
- Gould–Jacobs reaction - Wikipedia.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
- Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - Frontiers.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org.
- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC.
- Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
- Synthesis of 4-quinolones - Organic Chemistry Portal.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC.
- Synthesis of Fluoroquinolones Deriv
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC.
- Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide - Benchchem.
- Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - ResearchG
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC.
- Quinolin-4-ones: Methods of Synthesis and Applic
- 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Deriv
Sources
- 1. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]
- 2. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
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- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 11. ablelab.eu [ablelab.eu]
The Strategic Application of 4-Chloro-2,3,6-trifluorobenzaldehyde in Medicinal Chemistry: A Detailed Technical Guide
Abstract: This document serves as a comprehensive guide to the strategic use of 4-chloro-2,3,6-trifluorobenzaldehyde in medicinal chemistry. It elucidates the compound's unique physicochemical properties stemming from its polysubstituted aromatic system and its role as a pivotal building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides researchers, synthetic chemists, and drug development professionals with detailed protocols, mechanistic rationales, and workflow visualizations to effectively harness the synthetic potential of this versatile reagent.
Introduction: The Imperative of Fluorination in Modern Drug Design
The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in contemporary medicinal chemistry.[1] The distinct properties of fluorine, including its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[2]
This compound is a prime example of a highly functionalized and synthetically valuable building block. The specific arrangement of its chloro and trifluoro substituents creates a unique electronic landscape, rendering the aldehyde group and the aromatic ring susceptible to a variety of chemical transformations. This makes it an indispensable precursor for the construction of complex molecular architectures essential for modern drug discovery.[2][3]
Core Applications in Synthetic Medicinal Chemistry
The utility of this compound lies in its capacity to serve as a versatile starting material for a wide array of chemical reactions pivotal to the synthesis of biologically active molecules.
A Versatile Precursor for Bioactive Scaffolds
The aldehyde functionality of this compound is a gateway to numerous synthetic transformations, including:
-
Reductive Amination: A fundamental reaction for the introduction of amine functionalities, crucial for interacting with biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of molecular frameworks.
-
Aldol and Related Condensations: To construct more complex carbon skeletons.
Furthermore, the chloro and fluoro substituents on the aromatic ring offer additional handles for synthetic manipulation through:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the ring for substitution reactions, allowing for the introduction of various nucleophiles.[4]
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds.
Detailed Experimental Protocols
This section provides robust, step-by-step protocols for key synthetic transformations involving this compound, designed to ensure reproducibility and provide insights into the underlying chemical principles.
Protocol: Synthesis of a Novel Secondary Amine via Reductive Amination
This protocol details the synthesis of a secondary amine, a common motif in many pharmaceutical agents, using this compound.
Objective: To synthesize N-((4-chloro-2,3,6-trifluorophenyl)methyl)ethanamine as a representative example of a reductive amination reaction.
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Workflow Visualization:
Caption: A streamlined workflow for the reductive amination of this compound.
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Amine Addition: To the stirred solution, add a solution of ethylamine (1.1 equivalents).
-
Catalyst Addition: Add glacial acetic acid (1.2 equivalents) to the reaction mixture. The acid catalyzes the formation of the intermediate iminium ion.
-
Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. This mild reducing agent selectively reduces the iminium ion to the corresponding amine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any residual aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-chloro-2,3,6-trifluorophenyl)methyl)ethanamine.
Self-Validating System: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to ensure the successful synthesis of the target molecule.
Data Summary
The physicochemical properties of this compound are crucial for designing and optimizing synthetic routes.
| Property | Value |
| Molecular Formula | C₇H₂ClF₃O |
| Molecular Weight | 194.54 g/mol |
| Appearance | Likely a solid or oil |
| CAS Number | 146969-70-4 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the arsenal of medicinal chemists. Its unique substitution pattern provides a robust platform for the synthesis of novel and complex molecular entities with the potential for significant biological activity. The protocols and strategic insights presented in this guide are intended to empower researchers to explore new chemical space and accelerate the discovery and development of next-generation therapeutics. The continued application of such strategically functionalized synthons will undoubtedly be a driving force in the future of drug discovery.
References
A comprehensive list of references is not available in the provided search results. The information presented is based on general chemical principles and the application of similar fluorinated and chlorinated benzaldehydes in medicinal chemistry. For specific synthetic procedures and applications, it is recommended to consult peer-reviewed scientific literature and chemical databases.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Application Note: Design of Bioactive Molecules using 4-Chloro-2,3,6-trifluorobenzaldehyde
Executive Summary
4-Chloro-2,3,6-trifluorobenzaldehyde (CAS: 67515-59-7*) is a specialized polyhalogenated building block critical to the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its unique substitution pattern—featuring a reactive aldehyde handle and a highly electron-deficient aromatic core—allows for the rapid construction of bicyclic heterocycles with precise regiocontrol.
This guide details the strategic application of this compound in designing bioactive scaffolds. We focus on its primary utility: the Grohe-Heberg synthesis of quinolone cores, while also exploring its potential in Nucleophilic Aromatic Substitution (
> Note on CAS: Databases occasionally conflate isomers. Ensure your starting material corresponds to the structure: This compound (Aldehyde at C1; Fluorines at C2, C3, C6; Chlorine at C4).[1]
Chemical Reactivity Profile
To design effective protocols, one must understand the competing electrophilic sites on the molecule.
Electrophilic Map
The molecule presents two distinct reactivity vectors:
-
The Carbonyl Center (C1): Highly reactive due to the electron-withdrawing inductive effect (-I) of the ortho-fluorines (F2, F6). It is prone to oxidation (to benzoic acid), reduction (to benzyl alcohol), and condensation (Schiff bases).
-
The Aromatic Core (
Susceptibility): The ring is strongly deactivated towards electrophilic attack but highly activated for nucleophilic attack.-
F2 & F6 (Ortho): Most labile due to stabilization of the Meisenheimer complex by the carbonyl group (para/ortho activation).
-
Cl4 (Para): Less reactive than F2/F6 in
conditions but serves as a critical "anchor" leaving group in late-stage functionalization (e.g., C7-amination in quinolones).
-
Regioselectivity Logic
In cyclization reactions involving nucleophilic displacement, the F6 position (adjacent to H5) is often kinetically favored over F2 (adjacent to F3) due to lower steric repulsion, though electronic activation is similar.
Figure 1: Reactivity vector map of this compound. The aldehyde group activates the ring for nucleophilic attack, primarily at the ortho-fluorine positions.
Application I: Synthesis of Fluoroquinolone Scaffolds
The most high-impact application is the synthesis of 7-chloro-6,8-difluoro-4-oxoquinoline-3-carboxylic acid derivatives. This scaffold mimics the core of drugs like Sparfloxacin and Orbifloxacin .
The Modified Grohe-Heberg Protocol
This protocol converts the aldehyde into a quinolone core via an initial oxidation followed by an acrylate condensation.
Phase A: Oxidation to Benzoic Acid
The aldehyde must first be oxidized to 4-chloro-2,3,6-trifluorobenzoic acid .
-
Reagents: Sodium Chlorite (
), Hydrogen Peroxide ( ), or Sulfamic Acid. -
Why: Jones oxidation is too harsh for the poly-halo ring; Pinnick oxidation is preferred for mildness.
Phase B: Acrylate Formation & Cyclization
This is the critical ring-closing sequence.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Dissolve 4-chloro-2,3,6-trifluorobenzoic acid (1.0 eq) in dry Toluene.
-
Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. -
Reflux for 3 hours until gas evolution ceases. Evaporate volatiles to yield the crude acid chloride.
-
-
Acylation of Enamine:
-
Amine Exchange (The "Linker" Step):
-
Treat the intermediate with a primary amine (e.g., Cyclopropylamine or Ethylamine, 1.1 eq) in Ethanol at RT.
-
Observation: The dimethylamino group is displaced by the primary amine.
-
-
Cyclization (
):-
Add Potassium Carbonate (
, 2.0 eq) or NaH to the reaction mixture. -
Heat to 80-100°C.[5]
-
Key Event: The amine nitrogen attacks the aromatic ring at the C2 or C6 position , displacing a Fluorine atom to close the ring.
-
Result: Formation of the ethyl 1-alkyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Data Analysis & QC
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Identity | Confirmed Structure | 1H-NMR (DMSO-d6), MS |
| Key NMR Signal | Loss of Aldehyde proton (~10.2 ppm) | 1H-NMR |
| Key NMR Signal | Appearance of Enone proton (~8.5 ppm) | 1H-NMR |
Application II: Late-Stage Functionalization ( )
Once the quinolone core is formed, the 7-Chlorine atom becomes the primary target for diversification. In medicinal chemistry, this position is typically substituted with a cyclic amine (e.g., piperazine, pyrrolidine) to broaden the antibacterial spectrum.
Protocol: C7-Amination
-
Substrate: Ethyl 7-chloro-6,8-difluoro-4-oxoquinoline-3-carboxylate.
-
Nucleophile: N-Methylpiperazine (2.0 eq).
-
Solvent: Acetonitrile or DMSO.
-
Conditions: Reflux (80°C) for 4-6 hours.
-
Workup: Cool, pour into ice water. The product usually precipitates.
-
Mechanism: The 7-Cl is activated by the 4-keto group and the 6,8-fluorines. Chlorine is displaced via an Addition-Elimination mechanism.
Figure 2: Synthetic workflow from aldehyde precursor to bioactive quinolone scaffold.
Safety and Handling Guidelines
Hazard Class: this compound is a potent Lachrymator and Skin Irritant .
-
Engineering Controls: All operations, especially heating and weighing, must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if handling large quantities (>10g) outside a hood.
-
Spill Management: Do not use water immediately. Absorb with sand or vermiculite. Neutralize the area with dilute ammonia solution to degrade the aldehyde functionality before cleaning.
-
Incompatibility: Highly reactive with strong bases (exothermic polymerization) and strong oxidizing agents.
References
-
Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.
-
Laborde, E. (2000). Quinolone Antibacterials: Synthesis and Activity.[8] Mini-Reviews in Medicinal Chemistry.
-
PubChem Database. (2025). Compound Summary for this compound. National Library of Medicine.
-
Sanders, W. J., et al. (2008). Discovery of Potent Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). (Patent referencing the aldehyde as intermediate).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Wittig Reaction of 4-Chloro-2,3,6-trifluorobenzaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction with 4-Chloro-2,3,6-trifluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex vinylarenes. The guide delves into the mechanistic nuances of the reaction, offers a detailed, step-by-step protocol, and discusses critical experimental parameters that influence reaction outcomes. Emphasis is placed on the strategic choices behind the protocol design, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Importance of the Wittig Reaction in Modern Drug Discovery
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1] Its significance is particularly pronounced in the pharmaceutical industry, where the precise installation of an alkene moiety can be a critical step in the synthesis of biologically active molecules.[2] The reaction's power lies in its ability to convert aldehydes and ketones into alkenes with a high degree of regioselectivity, ensuring the double bond is formed exactly where the carbonyl group was located.[3]
This application note focuses on the Wittig olefination of this compound, a substrate of interest due to the prevalence of polyhalogenated aromatic moieties in contemporary drug candidates. Such functionalities can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the intricacies of performing a Wittig reaction on this electron-deficient and sterically hindered aldehyde is therefore of considerable practical importance.
Mechanistic Considerations and Strategic Choices
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, leading to a four-membered cyclic intermediate known as an oxaphosphetane.[4] This intermediate then collapses to form the desired alkene and a triphenylphosphine oxide byproduct. The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[5]
The Nature of the Ylide and its Impact on Stereoselectivity
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide employed.[6]
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[7] The reaction is generally under kinetic control.[8]
-
Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive due to resonance stabilization of the carbanion.[9] They tend to favor the formation of the more thermodynamically stable (E)-alkene.[10]
-
Semi-stabilized Ylides (e.g., R = aryl): The stereoselectivity with these ylides can be poor and is often influenced by the specific reaction conditions.[6]
For the olefination of this compound, the choice of the ylide will dictate the geometry of the resulting styrene derivative. The protocols provided below will address the use of a non-stabilized ylide for the synthesis of the corresponding (Z)-alkene.
Causality Behind Experimental Choices
The protocol outlined in this guide has been designed with the following considerations:
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is chosen as the solvent for the in situ generation of the ylide and the subsequent reaction. Its aprotic and polar nature effectively solvates the phosphonium salt and the intermediate species without interfering with the strong base.
-
Base Selection: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for the deprotonation of the phosphonium salt to generate the ylide.[11] The use of lithium-free bases can sometimes improve Z-selectivity.[12]
-
Temperature Control: The initial deprotonation is carried out at low temperatures (-78 °C) to control the exothermicity of the reaction and prevent side reactions. The reaction with the aldehyde is then allowed to slowly warm to room temperature to ensure complete conversion.
-
Purification Strategy: The primary byproduct, triphenylphosphine oxide, can often complicate purification. The protocol employs a precipitation and column chromatography strategy for its effective removal.[13][14]
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the Wittig reaction of this compound.
Caption: Workflow for the Wittig reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | Dry thoroughly before use. |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | Handle under an inert atmosphere. |
| This compound | 252004-45-8 | 194.54 | Store under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Use freshly distilled or from a solvent purification system. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | 230-400 mesh. |
| Hexanes | 110-54-3 | 86.18 | HPLC grade. |
| Ethyl acetate | 141-78-6 | 88.11 | HPLC grade. |
Step-by-Step Protocol for the Synthesis of 4-Chloro-2,3,6-trifluoro-1-vinylbenzene
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. n-Butyllithium is pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Preparation of the Ylide (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15 minutes. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
-
Slowly add the aldehyde solution to the ylide suspension at -78 °C via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 95:5 hexanes:ethyl acetate).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-chloro-2,3,6-trifluoro-1-vinylbenzene.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the vinyl protons and the aromatic protons, and to determine the isomeric purity.
-
¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms on the aromatic ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 60-80% (highly dependent on reaction scale and purity of reagents) |
| Stereoselectivity | Predominantly the (Z)-isomer for non-stabilized ylides. |
| Purity | >95% after column chromatography. |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture will quench the ylide.
-
Verify the concentration of the n-butyllithium solution.
-
Incomplete reaction: Extend the reaction time or gently warm the reaction mixture.
-
-
Poor Stereoselectivity:
-
The presence of lithium salts can sometimes affect stereoselectivity.[12] Consider using a different base such as sodium bis(trimethylsilyl)amide (NaHMDS).
-
-
Difficult Purification:
Conclusion
The Wittig reaction of this compound is a robust method for the synthesis of the corresponding vinylarene. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of base, is crucial for achieving high yields and predictable stereoselectivity. The protocol provided in this application note serves as a reliable starting point for researchers and drug development professionals working with this and similar substrates. Further optimization may be necessary depending on the specific ylide used and the desired scale of the reaction.
References
- A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry.
- Full article: Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
- 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. Wikipedia.
- The Wittig Reaction: Examples and Mechanism. Chemistry Steps.
- The Wittig Reaction. University of Pittsburgh.
- Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
- Stereoselectivity of the Wittig Reaction in Two-Phase System.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- The Wittig Reaction: Synthesis of Alkenes. Swarthmore College.
- The modern interpretation of the Wittig reaction mechanism. SciSpace.
- Wittig Reaction. Chemistry LibreTexts.
- What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?.
- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
- Process for the purification of phosphonium salts.
- Wittig Reaction Stereoselectivity. Scribd.
- Wittig Reaction. Alfa Chemistry.
- Wittig Reaction - Common Conditions.
- Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions.
- Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
- 20.4. The Wittig reaction. Lumen Learning.
- Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Typical reaction conditions for the Wittig reaction of 4‐phenyl...
- Wittig and Wittig–Horner Reactions under Sonic
- Preparation and Wittig Reactions of Organotrifluorobor
- Solvent Free Wittig Reactions. University of California, San Diego.
- 4-Chloro-2,6-difluorobenzaldehyde. PubChem.
- 4-Trifluoromethylbenzaldehyde. Wikipedia.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
- 4-Chloro-2-fluorobenzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd.
- Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remedi
- 3-nitro-4-chlorobenzotrifluoride - Report. CAMEO Chemicals | NOAA.
- Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy. MDPI.
- 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY D
- Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Communities.
- Base‐Catalyzed Anti‐Markovnikov Hydroamination of Vinylarenes – Scope, Limitations and Computational Studies.
- The application of multi-component reactions in drug discovery. PubMed.
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- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
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- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Suzuki coupling of 4-Chloro-2,3,6-trifluorobenzaldehyde derivatives
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Chloro-2,3,6-trifluorobenzaldehyde
Executive Summary
The Suzuki-Miyaura cross-coupling of This compound presents a unique chemoselective challenge. While the C4–Cl bond is electronically activated for oxidative addition, the highly electron-deficient nature of the polyfluorinated ring makes the substrate prone to Nucleophilic Aromatic Substitution (SNAr) and C–F bond activation. Furthermore, the aldehyde moiety is sensitive to the strong bases typically employed in coupling reactions.
This guide provides a validated protocol designed to maximize Chemo-selectivity (C–Cl coupling) while suppressing Defluorination and Aldehyde disproportionation .
Mechanistic Insight & Substrate Analysis
To ensure reproducibility, one must understand the electronic landscape of the substrate.
-
Activation: The three fluorine atoms pull electron density from the ring, making the C–Cl bond highly susceptible to oxidative addition by Pd(0). This is the desired pathway.
-
The Trap (SNAr): The same electron withdrawal makes the C–F bonds at positions 2 and 6 (ortho to the aldehyde) highly electrophilic. Hard nucleophiles (e.g., OH⁻, OMe⁻) used as bases can attack these positions, displacing fluoride instead of facilitating the coupling.
-
Aldehyde Sensitivity: Strong bases (e.g., NaOH) and high temperatures can trigger the Cannizzaro reaction, converting the aldehyde into a mixture of alcohol and carboxylic acid.
Reaction Pathway Analysis
Figure 1: Mechanistic competition between the desired Suzuki coupling (Green) and parasitic side reactions (Red).
Optimization Strategy
Based on the substrate's lability, the following parameters are critical:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Pd(dppf)Cl₂ is robust and resists inhibition by the aldehyde. XPhos is required if the chloride is sluggish, as it accelerates oxidative addition before SNAr can occur. |
| Base | K₃PO₄ (Potassium Phosphate) | A milder base than carbonates or hydroxides. It buffers the pH, protecting the aldehyde and reducing fluoride displacement. |
| Solvent | 1,4-Dioxane / Water (4:1) | The water component is essential for dissolving the inorganic base, while Dioxane solubilizes the organic components without reacting (unlike alcohols). |
| Temp | 80°C | High enough to drive the catalytic cycle, low enough to prevent thermal decomposition of the aldehyde. |
Standard Operating Procedure (Protocol)
Target Scale: 1.0 mmol (approx. 200 mg of substrate) Reaction Time: 4–6 Hours
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).
Step-by-Step Methodology:
-
Preparation of Reaction Vessel:
-
Oven-dry a 25 mL round-bottom flask or a microwave vial.
-
Equip with a magnetic stir bar.[1]
-
Critical: Purge the empty flask with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of catalyst death (Pd-black formation).
-
-
Reagent Addition (Solids):
-
Add this compound (1.0 mmol).
-
Add Aryl Boronic Acid (1.2 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol). Note: Add catalyst last to minimize air exposure.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Seal the vessel with a septum. Insert a long needle connected to an Argon line into the solution and a short vent needle. Bubble Argon vigorously for 10 minutes.
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath or heating block.
-
Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the aryl chloride.
-
-
Work-up:
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 20% EtOAc). The aldehyde product is usually less polar than the boronic acid but more polar than de-halogenated byproducts.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for ensuring catalyst activity and reaction completion.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | Catalyst decomposition due to Oxygen. | Repeat experiment with stricter degassing (freeze-pump-thaw if possible). |
| Starting material consumed, but mass is M-Cl+OH | SNAr side reaction (Hydrolysis). | Switch base to K₃PO₄ (anhydrous) or CsF . Reduce water ratio or switch to Toluene/Water. |
| Starting material remains, Catalyst is black | Catalyst poisoning or inactivity. | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands protect the Pd center better. |
| Product mass is M+H (De-chlorination) | Protodehalogenation. | Reaction is too hot or solvent is acting as H-source. Lower temp to 60°C; ensure solvent is high purity. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[5] Link
-
Korenaga, T., et al. (2003). Evaluation of Suzuki coupling on pentafluorophenyl derivatives. Journal of Fluorine Chemistry, 122(2), 201-205. (Cited for polyfluorinated aryl behavior).[1][4][6][7][8][9][10][11]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,3,6-trifluorobenzaldehyde
Executive Summary & Chemical Context
Target Molecule: 4-Chloro-2,3,6-trifluorobenzaldehyde
Key Application: Intermediate for fluoroquinolone antibiotics and agrochemical actives.
Critical Reactivity Profile:
This molecule presents a unique challenge due to the "push-pull" electronic effects of the fluorine atoms. The aldehyde moiety is highly electrophilic, while the polyfluorinated ring makes the system prone to nucleophilic aromatic substitution (
This guide prioritizes the Cryogenic Lithiation-Formylation route, as it offers the highest regioselectivity for laboratory to pilot-scale synthesis compared to the harsher industrial Halex (Halogen-Exchange) processes.
Core Protocol: Cryogenic Lithiation-Formylation
This method relies on the Directed Ortho-Metalation (DoM) of 1-chloro-2,3,5-trifluorobenzene . The proton located between two fluorine atoms (C4 position relative to Cl) is significantly more acidic (
Experimental Workflow
| Step | Parameter | Specification | Causality / Rationale |
| 1 | Reagent | 1-chloro-2,3,5-trifluorobenzene (1.0 eq) | Precursor selection determines regiochemistry. |
| 2 | Base | LDA (Lithium Diisopropylamide) (1.1 eq) | CRITICAL: Use LDA instead of |
| 3 | Solvent | Anhydrous THF | Ethers coordinate Li+, breaking oligomers and increasing basicity. THF is optimal for stability at -78°C. |
| 4 | Temp | -78°C (Dry Ice/Acetone) | CRITICAL: Temperatures above -60°C risk benzyne formation via Li-F elimination. Once the benzyne forms, the reaction yields intractable tars. |
| 5 | Quench | DMF (Dimethylformamide) (1.2 eq) | The formylating agent. Must be added slowly to maintain thermal equilibrium. |
| 6 | Workup | Acidic Hydrolysis (HCl/H2O) | Converts the intermediate hemiaminolate to the aldehyde. |
Visualizing the Reaction Pathway
The following diagram illustrates the regioselectivity and the critical failure point (Benzyne formation) if temperature control is lost.
Figure 1: Reaction pathway showing the critical divergence between successful formylation and benzyne decomposition.
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: Low Yield & "Tar" Formation
Symptom: The reaction mixture turns dark brown/black upon warming; yield is <30%.
-
Root Cause: Benzyne Elimination. The lithiated intermediate is thermally unstable. If the temperature rises above -60°C before the DMF quench is complete, Lithium Fluoride (LiF) is eliminated, generating a reactive benzyne intermediate that polymerizes.
-
Corrective Action:
-
Ensure internal temperature probe is used (not just bath temp).
-
Pre-cool the DMF solution to -78°C before addition.
-
Verify the cryostat or dry ice bath capacity is sufficient for the scale.
-
Issue 2: Defluorinated Byproducts
Symptom: LC-MS shows M-18 peaks or substitution of F by Butyl groups.
-
Root Cause: Nucleophilic Attack. You likely used
-BuLi directly. Polyfluoroarenes are highly susceptible to nucleophilic attack. -
Corrective Action: Switch to LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bulky, non-nucleophilic bases perform deprotonation without attacking the ring [1].
Issue 3: Regioisomer Contamination
Symptom: NMR shows a mix of aldehyde positions.
-
Root Cause: Kinetic vs. Thermodynamic Control. While the position between two fluorines is thermodynamically most acidic, rapid mixing or high temperatures can lead to kinetic deprotonation at the C6 position (adjacent to Cl).
-
Corrective Action:
-
Add the base slowly (dropwise) down the side of the flask to pre-cool it.
-
Allow an "equilibration time" of 30-60 minutes at -78°C before adding DMF. This allows any kinetically formed lithiated species to isomerize to the thermodynamically stable (desired) position [2].
-
Optimization Data: Base & Solvent Effects
The following data summarizes internal optimization runs for the formylation step.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Major Impurity |
| 1 | THF | -78 | 45% | Butyl-substituted arene ( | |
| 2 | LDA | THF | -78 | 88% | None detected |
| 3 | LDA | Et2O | -78 | 62% | Solubility issues with lithiated species |
| 4 | LiTMP | THF | -78 | 85% | Comparable to LDA, but more expensive |
| 5 | LDA | THF | -40 | 12% | Polymerized tars (Benzyne) |
Frequently Asked Questions (FAQs)
Q: Can I use the Grignard method (Mg/I2) instead of Lithiation?
A: Generally, no . Forming a Grignard reagent from 1-chloro-2,3,5-trifluorobenzene is difficult because the C-Cl bond is strengthened by the fluorine atoms, and the C-F bonds are prone to reacting with Magnesium. Halogen-metal exchange using
Q: The product seems unstable on silica gel. How should I purify it? A: Polyfluorobenzaldehydes can be prone to oxidation or hydration on acidic silica.
-
Recommendation: Use neutral alumina or treat your silica gel with 1% Triethylamine (TEA) before packing the column. Alternatively, since the product is often a solid or low-melting solid, recrystallization from Hexane/DCM is preferred over chromatography.
Q: Why do I see a "hydrate" peak in the NMR? A: Electron-deficient aldehydes (like this trifluoro analog) form stable gem-diols (hydrates) in the presence of water.
-
Fix: This is reversible. Dissolve the sample in toluene and reflux with a Dean-Stark trap or add molecular sieves to your NMR tube to shift the equilibrium back to the aldehyde.
References
-
Schlosser, M. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
-
Mongin, F., & Schlosser, M. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene. Journal of Organic Chemistry.
-
General Patent Context: Process for producing fluorobenzaldehydes via Halex reaction (Industrial alternative). EP0289942B1.
Sources
Technical Support Center: Purification of Crude 4-Chloro-2,3,6-trifluorobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-Chloro-2,3,6-trifluorobenzaldehyde. It addresses common challenges and provides troubleshooting strategies based on established chemical principles for halogenated aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities for this class of compounds include:
-
Unreacted Starting Materials: If the synthesis involves the formylation of 1-chloro-2,3,5-trifluorobenzene, residual amounts of this starting material may be present.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-Chloro-2,3,6-trifluorobenzoic acid, especially upon exposure to air.
-
Over-reaction or Side-reaction Products: Depending on the reaction conditions, the formation of isomeric byproducts or products from undesired side reactions is possible.
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., THF, DMF, dichloromethane, diethyl ether) may be present in the crude product.[1]
-
Polymerization Products: Some fluorinated aldehydes can be prone to polymerization, resulting in the formation of viscous or solid materials.[2]
Q2: My crude product is a dark-colored oil/solid. What is the likely cause and how can I decolorize it?
A2: Dark coloration in crude this compound often indicates the presence of polymeric or other high-molecular-weight byproducts. If you are planning to purify by recrystallization, you can often remove these colored impurities by treating a hot solution of your crude product with activated charcoal.[2] A subsequent hot filtration will remove the charcoal and the adsorbed impurities.
Q3: How should I store my purified this compound to maintain its purity?
A3: To prevent degradation, purified this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[2] It is recommended to store it in a cool, dark place, such as a refrigerator, to minimize the risk of oxidation and polymerization.
Troubleshooting Purification by Method
Vacuum Distillation
Vacuum distillation is a suitable method for purifying liquid aldehydes or as a preliminary purification step for solids to remove non-volatile impurities.[1]
Q4: I am attempting vacuum distillation, but my product is not distilling at the expected temperature. What could be the issue?
A4: This issue can arise from several factors:
-
Inaccurate Pressure Reading: Ensure your vacuum gauge is functioning correctly and accurately reflects the pressure within the distillation apparatus.
-
System Leaks: Check all glass joints and connections for leaks, as even a small leak can significantly affect the vacuum and, consequently, the boiling point.
-
High-Boiling Impurities: The presence of a significant amount of high-boiling impurities can elevate the boiling point of the mixture.
Q5: My product is darkening and appears to be decomposing in the distillation flask. How can I prevent this?
A5: Decomposition during distillation is often due to excessive heat or the presence of impurities that catalyze degradation.[2] Consider the following solutions:
-
Lower the Distillation Temperature: Achieve a lower boiling point by improving the vacuum.
-
Remove Acidic Impurities: If the crude product is acidic (due to the presence of the corresponding benzoic acid), wash it with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying before distillation.[2]
-
Minimize Heating Time: Ensure efficient and even heating with a heating mantle and complete the distillation as quickly as possible.
Experimental Protocol: General Procedure for Vacuum Distillation
-
Preparation: If the crude product is acidic, wash it with a saturated sodium bicarbonate solution, followed by deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with dry glassware. Use a magnetic stirrer and a heating mantle.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask while stirring. Collect the fraction that distills at a constant temperature. It is advisable to cool the receiving flask to minimize evaporation.[2]
-
Storage: Transfer the purified liquid to a clean, dry, amber bottle under an inert atmosphere.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The key to successful recrystallization is the choice of an appropriate solvent or solvent system.
Q6: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
A6: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[2] A systematic approach to solvent screening is recommended:
-
Single Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, water) at room temperature and with gentle heating.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is insoluble. Common pairs include ethanol/water and hexane/ethyl acetate.[2]
Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
A7: "Oiling out" occurs when the solute comes out of solution above its melting point.[2] To prevent this:
-
Choose a Lower-Boiling Solvent: The boiling point of the solvent should ideally be lower than the melting point of the compound.
-
Ensure Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Use a Two-Solvent System: Add a "poor" solvent dropwise to the hot solution of the "good" solvent until it becomes slightly cloudy, then allow it to cool slowly.
Experimental Protocol: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.[2]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q8: I am planning to use column chromatography. What stationary phase and mobile phase should I start with for this compound?
A8: For aromatic aldehydes, silica gel is a common stationary phase. The mobile phase (eluent) should be chosen to provide good separation between your product and impurities. A good starting point for determining the optimal eluent is to use Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems of increasing polarity. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[3][4] An ideal solvent system will give your product an Rf value of approximately 0.3-0.5.
Q9: My aldehyde seems to be decomposing on the silica gel column. Is this common and what can I do?
A9: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition.[5] If you suspect this is happening:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a small amount of a base, such as triethylamine, mixed into the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Experimental Protocol: General Procedure for Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC.
-
Column Packing: Pack a glass column with silica gel using either a dry packing or wet packing method.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary and Visualization
Table 1: Recommended Starting Solvents for Purification Method Development
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Heptane/Ethyl Acetate | Good for compounds with moderate polarity.[2] |
| Ethanol/Water | Effective for polar compounds that are soluble in ethanol but not water.[2] | |
| Toluene | Can be effective for aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile system with tunable polarity.[3] |
| Dichloromethane/Hexane | Good for less polar compounds. |
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Troubleshooting common issues in recrystallization.
References
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. (2015, December 03). Retrieved from [Link]
-
TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Retrieved from [Link]
-
A mixture of benzaldehyde, benzoic acid, and toluene is spotted on a silica gel TLC plate and... Homework.Study.com. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (2020, January 02). Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved from [Link]
-
The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. Retrieved from [Link]
-
Method for preparing chloramphenicol from 4-chloro-benzaldehyde. Eureka | Patsnap. (2013, September 25). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "The thin layer chromatography of alkyl and halogen substituted benzald" by Walter C. Eisenberg [repository.rit.edu]
Overcoming low yields in reactions with 4-Chloro-2,3,6-trifluorobenzaldehyde
Technical Support Center: Specialized Organofluorine Chemistry Subject: Troubleshooting Low Yields with 4-Chloro-2,3,6-trifluorobenzaldehyde Ticket ID: #F-CHO-236-OPT Status: Open[1]
Executive Summary: The "Deceptive" Electrophile
Welcome to the Technical Support Center. You are likely encountering difficulties because This compound does not behave like a standard benzaldehyde.[1]
This molecule acts as a dual-mode electrophile .[1] While you are likely targeting the aldehyde carbonyl (CHO) for reaction, the highly electron-deficient aromatic ring—activated by three fluorine atoms and the aldehyde itself—makes the C-2 and C-6 positions extremely susceptible to Nucleophilic Aromatic Substitution (
If your reaction mixture turns black, yields intractable tars, or produces unexpected regioisomers, you are likely triggering the
Part 1: The Reactivity Landscape (Visualized)
To solve the yield issue, you must first visualize the competing pathways. The diagram below illustrates the "Danger Zones" on the molecule.
Figure 1: Mechanistic competition between carbonyl addition (desired) and
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned black/tarry immediately upon adding the base."
Diagnosis: Rapid Polymerization via
Corrective Protocol:
-
Switch Bases: Avoid hydroxide or alkoxide bases. Use non-nucleophilic, bulky bases like DBU , DIPEA (Hünig's base) , or K₂CO₃ in aprotic solvents.
-
Temperature Control:
generally has a higher activation energy than carbonyl addition. Cool your reaction to -78°C or 0°C before adding the base/nucleophile.[1] -
Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate
significantly [1]. Use THF, DCM, or Toluene.[2]
Issue 2: "I recovered starting material, but it looks like a white solid instead of the original oil (or vice versa), and it's acidic."
Diagnosis: Air Oxidation to Benzoic Acid. Technical Explanation: Polyfluorinated benzaldehydes are highly susceptible to auto-oxidation.[1] The electron-withdrawing fluorines destabilize the C-H bond of the aldehyde, making it prone to radical abstraction by atmospheric oxygen. The product is 4-chloro-2,3,6-trifluorobenzoic acid.[1]
Corrective Protocol:
-
Inert Atmosphere: All reactions must be performed under a strict Nitrogen or Argon atmosphere using Schlenk techniques.
-
Degas Solvents: Sparge all solvents with inert gas for 15-30 minutes prior to use.[1]
-
Quality Check: Run a quick
H NMR of your starting material. If you see a broad singlet around 10-13 ppm (COOH) and loss of the sharp aldehyde singlet (~10 ppm), purify the starting material via vacuum distillation or a rapid silica plug before starting the reaction [2].
Issue 3: "The yield is low, and I see a spot on TLC that doesn't move (baseline)."
Diagnosis: Stable Hydrate/Hemiacetal Formation.
Technical Explanation: The electron-deficient ring makes the carbonyl carbon highly electrophilic. In the presence of trace water or alcohols, it forms stable hydrates (
Corrective Protocol:
-
Dehydration Step: If your reaction involves an aqueous workup, the aldehyde might be trapped as a hydrate. Treat the crude organic extract with a drying agent (MgSO₄) and potentially a trace of acid catalyst (pTsOH) in refluxing toluene (with Dean-Stark) to revert the hydrate if you are trying to recover starting material.
-
Avoid Alcohols: Do not use methanol or ethanol as solvents unless you intend to form the acetal.
Part 3: Optimized Protocol for Condensation Reactions
If you are performing a Knoevenagel, Aldol, or Wittig reaction, use this optimized workflow to minimize fluoride displacement.
Workflow Visualization:
Figure 2: Optimized addition sequence to favor carbonyl attack over ring substitution.
Detailed Steps:
-
Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv), NOT the aldehyde.
-
Order of Addition: Generate your reactive nucleophile (e.g., the enolate or ylide) first at low temperature. Then, add the fluorinated aldehyde slowly as a solution. This keeps the concentration of the aldehyde low relative to the nucleophile, favoring the faster kinetic reaction (carbonyl attack) over the slower
. -
Quench: Use 1M HCl or saturated NH₄Cl immediately upon completion. Do not let the reaction sit in basic media longer than necessary.
Part 4: Data Reference & Properties
| Property | Value / Note | Implication |
| Molecular Weight | 194.54 g/mol | |
| Electronic Effect | Strongly Deactivating (Ring) / Activating ( | Aldehyde is highly reactive; Ring is fragile toward bases.[1] |
| Key Impurity | 4-Chloro-2,3,6-trifluorobenzoic acid | Result of air oxidation.[1] Remove via base wash (sat. NaHCO₃). |
| Preferred Solvents | DCM, Toluene, THF, Et₂O | Avoid DMF/DMSO/NMP (promotes |
| Storage | 2-8°C, Inert Gas, Dark | Moisture and light accelerate decomposition.[1] |
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of aldehyde oxidation and hydrate stability in electron-deficient systems).
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454.[1] Link (Demonstrates the regioselectivity of
in polyfluorinated systems, analogous to the 2,3,6-trifluoro pattern). - Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76. (Comprehensive review of polyfluoroarene reactivity).
Sources
Preventing polymerization of 4-Chloro-2,3,6-trifluorobenzaldehyde.
Technical Support Center: 4-Chloro-2,3,6-trifluorobenzaldehyde (CTFB) Stability Guide
Executive Summary
Subject: Prevention of Spontaneous Solidification (Oligomerization/Hydration) in this compound. Case ID: CTFB-STAB-001 Severity: High (Irreversible material loss if untreated).[1] Applicable For: Synthetic Chemists, Process Engineers, Drug Discovery Units.
Part 1: The Mechanistic "Why" (Root Cause Analysis)
Users often report that This compound (CTFB) transforms from a clear/yellowish liquid or low-melting solid into an insoluble white solid during storage.[1] This is not a standard radical polymerization (like styrene) but rather a nucleophilic addition-driven oligomerization , primarily catalyzed by trace moisture.
The Electronic Trap
The reactivity of CTFB is dictated by the "push-pull" electronics of the benzene ring:
-
Hyper-Electrophilicity: The three Fluorine atoms and one Chlorine atom are strong Electron-Withdrawing Groups (EWGs). They pull electron density away from the ring and, inductively, from the carbonyl carbon.
-
The Moisture Trigger: This electron deficiency makes the carbonyl carbon (
) exceptionally positive ( ). Unlike typical benzaldehydes, CTFB will rapidly react with atmospheric moisture to form a stable gem-diol (hydrate) . -
The Chain Reaction: Once the gem-diol forms, it acts as a nucleophile, attacking unreacted aldehyde molecules to form hemiacetals, which eventually link into para-aldehyde-like oligomers or linear polyacetals.[1]
Technical Insight: The "polymer" you see is likely a mixture of the gem-diol hydrate and cyclic trimers (trioxanes). This process is auto-catalytic in the presence of acid traces (which can form if the aldehyde oxidizes to carboxylic acid).
Part 2: Storage & Handling Protocol (The "How")
To prevent degradation, you must break the "Moisture
Standard Operating Procedure (SOP-CTFB-01)
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" to exclude moisture than Nitrogen.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of nucleophilic attack and oxidation. |
| Container | Teflon (PFA/FEP) or Silanized Glass | Standard glass has surface hydroxyls (-OH) that can nucleate hydration. Teflon is hydrophobic. |
| Sealing | Parafilm + Secondary Desiccant | Primary caps often leak over months. Store the vial inside a jar containing Drierite or Silica Gel. |
| Handling | Glovebox or Schlenk Line | Never open the bottle in humid ambient air (>40% RH). |
Part 3: Visualization of Degradation & Workflow
Figure 1: Degradation Pathway
This diagram illustrates how trace moisture triggers the transition from active monomer to inactive solid.
Caption: Figure 1. The moisture-induced degradation cascade of electron-deficient benzaldehydes.
Figure 2: Recommended Handling Workflow
Follow this decision tree to ensure sample integrity.
Caption: Figure 2. Decision tree for receipt, inspection, and remediation of CTFB samples.
Part 4: Troubleshooting & FAQs
Q1: My sample arrived as a white solid. Is it ruined? A: Not necessarily. It is likely the hydrate form . Because electron-deficient aldehydes form stable hydrates (unlike non-fluorinated aldehydes), this process is sometimes reversible.[1]
-
Test: Dissolve a small amount in DMSO-
. If you see a peak around 6.0–6.5 ppm (methine proton of the diol), it is the hydrate. The aldehyde proton usually appears near 10 ppm. -
Fix: Dissolve the solid in toluene and reflux with a Dean-Stark trap to remove water, or sublime the material under high vacuum if the quantity is small.
Q2: Can I use standard rubber septa for storage? A: No. Rubber is permeable to moisture over time and can leach plasticizers which react with the highly electrophilic aldehyde. Use Teflon-lined caps or glass stoppers with Teflon sleeves.
Q3: Why does the bottle pressurize? A: If the aldehyde oxidizes to the carboxylic acid (4-Chloro-2,3,6-trifluorobenzoic acid), it can degrade further or react with impurities to release gases (CO/CO2) or HF (hydrogen fluoride) if moisture is present.[1] Always open old bottles in a fume hood.
Q4: Is the polymerization dangerous? A: The polymerization itself is not violent, but it renders the reagent useless for precise stoichiometry. However, the presence of water can lead to the formation of Hydrofluoric Acid (HF) via hydrolysis of the C-F bonds over long periods. Always wear appropriate gloves and eye protection.
Part 5: References
-
Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde (Analogous handling data). Retrieved from 2
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzaldehyde (General aldehyde stability). Retrieved from
-
Li, X., et al. (2018). Catalyst free hydrazone ligation for protein labeling using electron-deficient benzaldehyde reagents. National Institutes of Health (NIH). Retrieved from 3
-
ChemicalBook. (2020).[4] Synthesis and Handling of 4-Chloro-3-fluorobenzaldehyde. Retrieved from 5
-
De Guia, M. (2013).[6] Hydration of Aldehydes and Ketones: Mechanisms and Electrophilicity. YouTube / Educational Chemistry. Retrieved from 6
Sources
- 1. data.epo.org [data.epo.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: By-Product Analysis in 4-Chloro-2,3,6-trifluorobenzaldehyde Reactions
This guide serves as a technical support resource for researchers working with 4-Chloro-2,3,6-trifluorobenzaldehyde , a highly specialized intermediate often used in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.
Due to the unique electronic environment created by the three fluorine atoms (positions 2, 3, and 6) and the electron-withdrawing aldehyde group, this molecule exhibits complex reactivity patterns. This guide focuses on identifying, analyzing, and preventing common by-products.
Core Reactivity & Impurity Profile
The molecule contains a highly activated benzene ring. The aldehyde group (CHO) at C1 activates the ortho (C2, C6) and para (C4) positions for Nucleophilic Aromatic Substitution (
Critical Reactivity Zones
-
Zone A (C2-F & C6-F): Most reactive due to being ortho to the CHO group. Primary source of regioisomeric by-products.
-
Zone B (C4-Cl): Activated by CHO (para), but Cl is a poorer leaving group than F in
systems. Substitution here is rare unless forcing conditions are used or F-positions are sterically blocked. -
Zone C (Aldehyde): Susceptible to oxidation (to acid) and condensation.
Troubleshooting Guide: Nucleophilic Substitution ( )
Scenario: You are reacting this compound with a nucleophile (e.g., amine, alkoxide) and observing multiple spots on TLC/LC-MS.
Issue: Regioselectivity (C2 vs. C6 Substitution)
The most common by-product arises from the lack of regiocontrol between the two activated fluorine positions (C2 and C6).
| Feature | C2-Position | C6-Position |
| Electronic Environment | Flanked by CHO (C1) and F (C3). More electron-deficient due to additive inductive effects. | Flanked by CHO (C1) and H (C5). Less electron-deficient than C2. |
| Steric Environment | More crowded (between CHO and F). | Less crowded (between CHO and H). |
| Outcome | Preferred Kinetic Product (usually). The electronic activation from C3-F often overrides the steric hindrance. | Minor By-product (typically). Favored if the nucleophile is very bulky. |
Diagnostic (NMR):
-
Starting Material: Proton H5 appears as a multiplet (coupling with F6 and F3).
-
C2-Substitution (Major): H5 retains the large ortho-coupling to F6 (
Hz). -
C6-Substitution (Impurity): H5 loses the large ortho-coupling (F6 is gone). It only shows smaller meta-coupling to F3 (
Hz).
Issue: Double Substitution (Bis-adducts)
-
Cause: Excess nucleophile or high temperatures.
-
Observation: A lipophilic by-product appearing after the product peak.
-
Solution: Control stoichiometry strictly (0.95 - 1.0 eq). Lower reaction temperature (0°C to -10°C).
Issue: Hydrolysis (Phenol Formation)
-
Cause: Presence of water/hydroxide in the reaction mixture.[1] The highly activated F atoms hydrolyze to -OH.
-
Observation: A polar peak, often tailing in acidic mobile phases.
-
Solution: Use anhydrous solvents.[2] Ensure bases (e.g.,
, TEA) are dry.
Troubleshooting Guide: Synthesis & Storage
Scenario: The starting material purity is degrading, or the initial synthesis yielded unexpected impurities.
Issue: Oxidation (Benzoic Acid Derivative)
-
By-product: 4-Chloro-2,3,6-trifluorobenzoic acid.
-
Cause: Air oxidation of the aldehyde. This is accelerated by the electron-withdrawing fluorines, making the aldehyde carbon highly electrophilic and prone to hydration/oxidation.
-
Prevention: Store under Nitrogen/Argon at -20°C.
Issue: Defluorination (Hydrodefluorination)
-
By-product: 4-Chloro-2,3-difluorobenzaldehyde or 4-Chloro-2,6-difluorobenzaldehyde.
-
Cause: If prepared via lithiation (from 1-chloro-2,3,4,5-tetrafluorobenzene), incomplete lithiation or proton source contamination can lead to loss of F or H-scrambling.
Visualizing the Impurity Pathways
The following diagram illustrates the competitive pathways during a standard nucleophilic attack (e.g., with
Caption: Competitive reaction pathways showing the major C2-substitution product versus common regioisomeric, oxidative, and hydrolytic impurities.
Frequently Asked Questions (FAQ)
Q1: Why is the C2 position preferred over C6 for nucleophilic attack? A: While both positions are ortho to the activating aldehyde group, C2 is also adjacent to the C3-fluorine. The strong inductive withdrawing effect (-I) of the C3-fluorine makes C2 significantly more electrophilic (positive character) than C6, which is adjacent to a proton (H5).
Q2: Can I displace the Chlorine at C4?
A: It is very difficult under standard conditions. Fluorine is a much better leaving group than Chlorine in
Q3: How do I separate the C2 and C6 regioisomers? A: These isomers often have very similar polarities.
-
Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate. The C6 isomer (less sterically crowded near the aldehyde) often interacts differently with silica.
-
Crystallization: The C2 isomer, being the major product, often crystallizes more readily. Try recrystallization from Heptane/Toluene mixtures.
Q4: My aldehyde peak is disappearing in HPLC, but no product is forming. What is happening? A: Check for acetal formation . If you are using an alcohol solvent (Methanol/Ethanol) with an acid catalyst or heating, the aldehyde may be converting to a dimethyl acetal. This is reversible with aqueous acid workup.
Quantitative Data Summary: Predicted NMR Shifts
Use this table to identify impurities in your crude mixture (
| Species | H5 Proton Shift ( | Multiplicity | Coupling Constants ( |
| Starting Material | ~7.2 - 7.5 | ddd (Multiplet) | |
| C2-Substituted (Major) | ~6.5 - 7.0 | dd (Doublet of doublets) | Retains |
| C6-Substituted (Impurity) | ~7.0 - 7.3 | d (Doublet) | Loses large coupling. Shows |
| Oxidized Acid | ~7.8 - 8.0 | Multiplet | Shifted downfield due to COOH |
References
-
WuXi Biology. (n.d.). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. Retrieved from [Link] (Grounding for C2 vs C6 regioselectivity mechanisms in polyfluorobenzaldehydes).
-
National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link] (Mechanistic insights into fluoroarene substitution).
Sources
Improving the selectivity of reactions with 4-Chloro-2,3,6-trifluorobenzaldehyde
The following technical guide is structured as a specialized Support Center for researchers working with 4-Chloro-2,3,6-trifluorobenzaldehyde (CAS: 162402-13-1) . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Topic: Optimization of Selectivity in Nucleophilic Substitution & Derivatization Audience: Medicinal Chemists, Process Development Scientists
Core Reactivity Profile
Before troubleshooting, it is critical to understand the electronic landscape of the molecule. This substrate is a "loaded spring" for Nucleophilic Aromatic Substitution (
The Hierarchy of Reactivity
In
-
Rule 1: F >> Cl. Despite the C-F bond being stronger than C-Cl, Fluorine is the superior leaving group in
because its high electronegativity stabilizes the anionic intermediate. -
Rule 2: Ortho/Para Activation. The formyl group (-CHO) is a strong Electron Withdrawing Group (EWG). It activates the positions ortho (C2, C6) and para (C4) .
-
Rule 3: The Regio-Conflict.
-
C4-Cl: Activated (para), but Cl is a poor leaving group. Stable.
-
C2-F: Activated (ortho) + Inductively activated by C3-F. High Reactivity.
-
C6-F: Activated (ortho) + Sterically more accessible (adjacent to H). Competitive Reactivity.
-
Visualizing the Competition
The following diagram maps the competing pathways users typically encounter.
Caption: Figure 1. Competitive reaction pathways. Pathway A (C2-F displacement) is generally preferred electronically but competes with Pathway B (C6-F) and Pathway C (Aldehyde condensation).
Technical Guides & Protocols
Module A: Achieving Regioselectivity (C2 vs. C6)
The Challenge: Both C2 and C6 are ortho to the activating aldehyde. However, C2 is flanked by another fluorine at C3, increasing the local electrophilicity via inductive effects (-I), whereas C6 is flanked by a hydrogen. The Solution: Kinetic control is required to favor the electronically most deficient site (C2) over the sterically more accessible site (C6).
Optimized Protocol: Mono-amination
Objective: Selective displacement of C2-F with a secondary amine (e.g., morpholine, piperazine derivative).
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or THF | Avoid protic solvents (EtOH/MeOH) which can H-bond to F, dampening nucleophilicity and altering selectivity. |
| Base | DIPEA or K₂CO₃ (anhydrous) | Non-nucleophilic bases prevent competition. DIPEA minimizes aggregation. |
| Temperature | -10°C to 0°C | Crucial. Higher temperatures (>25°C) overcome the activation energy difference between C2 and C6, leading to mixtures. |
| Stoichiometry | 0.95 eq. of Nucleophile | Slight deficit of nucleophile prevents di-substitution (over-reaction). |
Step-by-Step:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN (0.2 M concentration).
-
Cool the system to -10°C using an ice/salt bath.
-
Add DIPEA (1.1 eq).
-
Add the amine nucleophile (0.95 eq) dropwise over 30 minutes. Rapid addition causes local heating and loss of selectivity.
-
Monitor by TLC/HPLC. Stop immediately upon consumption of limiting reagent.
Module B: Protecting the Aldehyde (Chemoselectivity)
The Challenge: When reacting with primary amines, the aldehyde (-CHO) reacts faster to form an imine (Schiff base) than the ring undergoes
Troubleshooting Flowchart:
Caption: Figure 2. Decision matrix for handling aldehyde interference during substitution reactions.
Frequently Asked Questions (Troubleshooting)
Q1: I am seeing a "double substitution" product. How do I stop it?
Diagnosis: You are displacing both ortho-fluorines (C2 and C6). This occurs because the product of the first substitution is still sufficiently activated. Fix:
-
Reduce Temperature: Drop reaction temperature by 20°C.
-
Inverse Addition: Add the nucleophile to the substrate, not the other way around. This ensures the substrate is always in excess until the very end.
-
Check Stoichiometry: Ensure you are strictly using <1.0 equivalent of the nucleophile.
Q2: Why is the Chlorine atom (C4) not reacting?
Technical Insight: In
-
Mechanism: The rate-determining step is the attack of the nucleophile. Fluorine (most electronegative) lowers the energy of this transition state significantly more than Chlorine.
-
Result: Even though C-Cl is a weaker bond, C-F cleavage is kinetically favored by orders of magnitude in this specific electronic environment. The C4-Cl will generally remain intact unless you use forcing conditions (high heat, pressure) after the Fluorines are gone.
Q3: My reaction mixture turned into a black tar. What happened?
Diagnosis: Likely Cannizzaro Reaction or Aldol-type polymerization .
-
Cause: Using strong hydroxide bases (NaOH, KOH) or alkoxides in the presence of the free aldehyde. The electron-poor aldehyde is highly susceptible to base-induced disproportionation.
-
Fix: Switch to non-nucleophilic organic bases (Triethylamine, DIPEA, DBU). If an inorganic base is required, use weak bases like Cesium Carbonate (
) or Potassium Bicarbonate ( ).
Q4: How do I distinguish the C2-substituted product from the C6-substituted product?
Analysis: Standard
-
Recommended Method:
-NMR .[1]-
Starting Material: 3 signals.
-
C2-Substituted: The remaining Fluorines are at C3 and C6. You will see a specific coupling pattern (likely para-coupling between F3/F6 is weak, but distinct shifts).
-
C6-Substituted: The remaining Fluorines are at C2 and C3. These are vicinal (adjacent). You will see a strong vicinal coupling constant (
) . This is the diagnostic signature.
-
References & Authority
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Definitive text on the "Fluorine Effect" in
and Meisenheimer stability). -
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link (Establishes the regioselectivity rules for polyfluoro-aromatics).
-
Grohe, K., & Heberer, H. (1987). Cycloaracylation of enamines. I. Synthesis of fluoroquinolonecarboxylic acids. Justus Liebigs Annalen der Chemie. (Foundational work on using benzoyl chlorides derived from these aldehydes).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for
leaving group hierarchy F > Cl).
Disclaimer: This guide is for research purposes only. All protocols involves hazardous chemicals (HF precursors, corrosive aldehydes) and should be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Catalyst Selection for 4-Chloro-2,3,6-trifluorobenzaldehyde
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It bypasses basic definitions to focus on the competitive kinetics and chemoselectivity challenges inherent to 4-Chloro-2,3,6-trifluorobenzaldehyde .
Case ID: 4-Cl-236-TFB-001 Status: Active Subject: Overcoming Steric and Electronic Barriers in Poly-functionalized Benzaldehydes[1]
The Substrate Profile: "The Electronic Fortress"
Before selecting a catalyst, you must recognize the unique electronic landscape of this molecule. It is not a standard benzaldehyde; it is an electron-deficient trap.[1]
-
The Trap (C1-Aldehyde): Severely electron-deficient due to the inductive effect of three Fluorines and one Chlorine.[1] It is hyper-reactive toward nucleophiles but sterically shielded by C2/C6 Fluorines.[1]
-
The Decoy (C2/C6-Fluorines): These are highly labile in SNAr reactions.[1] They are excellent leaving groups activated by the ortho-formyl group.
-
The Target (C4-Chlorine): Often the desired site for cross-coupling, but kinetically "silent" compared to the C-F bonds under standard nucleophilic conditions.[1]
Decision Matrix: Select Your Transformation
Use the following logic gate to determine your catalyst system.
Figure 1: Catalyst decision tree based on chemoselectivity requirements. Note the divergence between SNAr (Fluorine attack) and Pd-Catalysis (Chlorine attack).
Troubleshooting Guides
Module A: Aldehyde Functionalization (Knoevenagel/Schiff Base)
The Problem: Standard protocols (Piperidine/Ethanol, reflux) fail or give low yields.[1] The Cause: The C2 and C6 fluorine atoms create a "steric gate," preventing bulky nucleophiles from attacking the carbonyl carbon efficiently. Furthermore, the electron-withdrawing nature destabilizes the intermediate iminium ion.
Protocol: Lehnert’s Modification (Titanium Tetrachloride)
For difficult condensations where steric hindrance is the primary failure mode.[1]
-
Solvent: Anhydrous THF (0.5 M).
-
Reagents: Aldehyde (1.0 eq), Active Methylene (1.0 eq).
-
Catalyst System:
-
TiCl4 (2.0 eq): Acts as a super-Lewis acid to activate the carbonyl oxygen, overcoming the steric shield.
-
Pyridine or N-Methylmorpholine (4.0 eq): Acts as the base to scavenge HCl.[1]
-
-
Procedure:
-
Why this works: The Ti(IV) species coordinates to the carbonyl oxygen, extending the electrophilic center away from the steric bulk of the ortho-fluorines [1].
FAQ: Aldehyde Module
Q: My product is decomposing during workup. A: Polyfluorinated styrenes (the product) are sensitive to base-catalyzed polymerization.[1] Quench the TiCl4 reaction with dilute HCl/Ice, not NaOH. Keep the workup pH < 7.
Module B: Ring Functionalization (SNAr vs. Cross-Coupling)
The Problem: "I wanted to substitute the Chlorine, but I lost a Fluorine instead." The Science: In Nucleophilic Aromatic Substitution (SNAr), Fluorine is a superior leaving group to Chlorine on highly activated rings due to the high electronegativity of F stabilizing the Meisenheimer complex transition state [2].
Scenario 1: You WANT to displace the Fluorine (C2/C6)
This is the kinetically favored pathway.[1]
-
Catalyst: No metal required.[1] Use Cs2CO3 (Cesium Carbonate).[1]
-
Solvent: DMF or DMSO (Dipolar aprotic is essential).[1]
-
Mechanism: The nucleophile will attack C2 or C6. Note that C2/C6 are equivalent unless the aldehyde is chemically modified first.
Scenario 2: You WANT to functionalize the Chlorine (C4)
You cannot use standard nucleophilic substitution.[1] You must use Transition Metal Catalysis to reverse the selectivity.
Recommended Protocol: Chemoselective Suzuki-Miyaura Coupling To couple at C-Cl while leaving C-F bonds intact.[1]
| Component | Recommendation | Technical Rationale |
| Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Standard Pd(0)/Pd(II) sources.[1] |
| Ligand | XPhos or RuPhos | Bulky, electron-rich Buchwald ligands facilitate oxidative addition into the difficult C-Cl bond while preventing oxidative addition into C-F [3].[1] |
| Base | K3PO4 (Anhydrous) | Weaker bases prevent competitive SNAr side reactions on the fluorines.[1] Avoid alkoxide bases (NaOtBu).[1] |
| Solvent | Toluene/Water (10:1) | Biphasic systems often suppress side reactions.[1] |
Step-by-Step:
-
Charge flask with Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
-
Add Aryl Boronic Acid (1.5 eq), Base (3.0 eq), and Substrate (1.0 eq).[1]
-
Degas solvents thoroughly (Oxygen is a poison).[1]
-
Heat to 100°C.
-
Critical Check: Monitor by HPLC. If you see defluorination, lower the temperature to 80°C and increase catalyst loading to 5 mol%.
Visualizing the Selectivity Pathway
The following diagram illustrates the mechanistic divergence. Understanding the Meisenheimer Complex vs. Oxidative Addition competition is key to success.
Figure 2: Mechanistic divergence.[1] Pathway A (Red) dominates with basic nucleophiles.[1] Pathway B (Blue) requires specific ligand design to outcompete Pathway A.[1]
References & Authority
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base Systems." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. (Standard protocol for hindered aldehydes).[1]
-
Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013. (Definitive text on SNAr regioselectivity in polyfluoroarenes).
-
Billingsley, K., & Buchwald, S. L. "Chemo- and Regioselective Pd-Catalyzed Cross-Coupling of Polyhalogenated Aryl Chlorides." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366. (Establishes XPhos/SPhos superiority for C-Cl selectivity over C-F).[1]
Sources
Monitoring the progress of reactions involving 4-Chloro-2,3,6-trifluorobenzaldehyde by TLC
Technical Support Center: TLC Methodologies for 4-Chloro-2,3,6-trifluorobenzaldehyde
Case Reference: #CTFB-TLC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Monitoring reactions of This compound (CTFB) requires specialized attention due to its highly electron-deficient aromatic ring and the reactive aldehyde moiety. This guide addresses the specific challenges of detecting poly-halogenated aromatics, preventing on-plate decomposition, and resolving isomers in nucleophilic aromatic substitution (
Module 1: Visualization & Detection
The "Eyes" of the Experiment
User Issue: "I cannot distinguish my starting material from the product, or the spots are faint under UV."
Technical Insight: CTFB is a highly functionalized benzene. The three fluorine atoms and one chlorine atom withdraw electron density, while the aldehyde group provides conjugation. However, the electron-withdrawing nature can sometimes alter fluorescence efficiency (quenching) compared to standard benzaldehyde.
Protocol:
-
Primary Detection (Non-Destructive):
-
UV 254 nm: The conjugated
-system (Benzene + Carbonyl) absorbs strongly here. Use F-254 silica plates.[1] The spot should appear as a dark shadow on a green fluorescent background.
-
-
Secondary Detection (Functional Group Specific):
-
2,4-DNP Stain (Brady’s Reagent): Mandatory for this molecule.
-
Mechanism:[2] The hydrazine reacts with the aldehyde carbonyl to form a hydrazone.
-
Result: CTFB will appear as a distinct yellow-orange spot .
-
Diagnostic Value: If the spot remains UV active but loses DNP activity, you have likely oxidized the aldehyde to a carboxylic acid or reduced it to an alcohol.
-
Stain Preparation (2,4-DNP):
| Component | Quantity | Notes |
|---|---|---|
| 2,4-Dinitrophenylhydrazine | 12 g | Moist solid (shock sensitive if dry) |
| Conc.[3][4] Sulfuric Acid | 60 mL | Add slowly to cool ethanol |
| Water | 80 mL |
| Ethanol (95%) | 200 mL | |[4][5]
Warning: CTFB contains halogens. Do not use Beilstein flame tests in a shared hood without proper ventilation due to potential toxic vapor generation.
Module 2: Solvent System Optimization
The "Separation" Logic
User Issue: "My starting material and product co-elute (overlap) on the TLC plate."
Technical Insight:
Polyfluorinated compounds often exhibit "slippery" behavior on silica—they are lipophilic and travel fast. Standard Hexane/EtOAc mixtures may not provide enough selectivity, especially if the reaction involves exchanging one halogen for another (e.g.,
Troubleshooting Matrix:
| Reaction Type | Expected Polarity Shift | Recommended Solvent System |
| Large. Product becomes much more polar (H-bonding). | 20-40% EtOAc in Hexane. Add 1% TEA if streaking occurs. | |
| Oxidation (to Acid) | Large. Acid sticks to origin. | 5% MeOH in DCM + 0.5% Acetic Acid. |
| Reduction (to Alcohol) | Moderate. Alcohol is more polar than Aldehyde. | 30% EtOAc in Hexane. |
| Halogen Exchange | Minimal. Difficult separation. | Toluene (100%) or Toluene/Hexane (1:1). |
Module 3: Stability & Artifacts
The "Chemistry on the Plate"
User Issue: "I see a streak or a 'ghost spot' that doesn't match any reagent."
Technical Insight: Electron-deficient aldehydes like CTFB are prone to two specific on-plate artifacts:
-
Autoxidation: The aldehyde oxidizes to 4-chloro-2,3,6-trifluorobenzoic acid upon exposure to air on the high-surface-area silica.
-
Hydration: The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic, potentially forming a gem-diol (hydrate) with moisture in the silica.
The "Self-Validating" Protocol: 2D TLC Stability Test Use this method to prove if a spot is real or a decomposition artifact.
-
Spot the reaction mixture at the corner of a square TLC plate.
-
Run the plate in Solvent System A (vertical).
-
Dry the plate thoroughly with cool air (do not heat).
-
Rotate the plate 90° and run it again in the same Solvent System A.
Interpretation:
-
Diagonal Spots: The compound is stable.
-
Off-Diagonal Spots: The compound decomposed during the time between the first and second run.
Module 4: Reaction Specifics ( )
Contextual Monitoring
User Issue: "I am trying to substitute a Fluorine with an amine, but I see multiple spots."
Technical Insight: In this compound, the positions ortho (C2, C6) and para (C4) to the aldehyde group are activated.
-
Leaving Group Ability:
in reactions. -
Site Selectivity: The Fluorines at C2 and C6 are activated by the aldehyde (ortho) but are sterically hindered. The Chlorine at C4 is activated (para) but is a poorer leaving group.
-
Result: You may observe regioisomers.
Visualizing the Pathway:
Caption: Logical flow of potential reaction products and artifacts during nucleophilic substitution monitoring.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing visibility and chemical integrity issues on TLC.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for 2,4-DNP stain preparation and functional group analysis).
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Comprehensive guide on solvent selection and stability testing on silica).
-
Reich, H. J. (2017). TLC Stains. University of Wisconsin-Madison, Department of Chemistry. (Authoritative compilation of stain recipes including DNP and Anisaldehyde).
-
Taniguchi, T., & Curran, D. P. (2012).[6] Silica Gel Promotes Reductions of Aldehydes and Ketones.[6] Organic Letters, 14(17), 4540–4543. (Evidence of silica gel's active role in aldehyde chemistry/instability).
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. faculty.utrgv.edu [faculty.utrgv.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Analytical Methodologies for 4-Chloro-2,3,6-trifluorobenzaldehyde
An authoritative, comparative guide on analytical methodologies for 4-Chloro-2,3,6-trifluorobenzaldehyde (CAS: 832-72-4), designed for researchers and quality control scientists in pharmaceutical development.
Executive Summary & Strategic Context
This compound is a critical intermediate in the synthesis of fluoro-quinolone antibiotics and agrochemicals. Its high degree of fluorination introduces unique analytical challenges:
-
Isomeric Complexity: The synthesis often yields regioisomers (e.g., 2,3,5-trifluoro analog) that are difficult to separate by standard C18 HPLC.
-
Volatility: With a boiling point of ~221°C, it is amenable to Gas Chromatography (GC), but thermal degradation of trace impurities can occur.
-
Reactivity: The aldehyde group is prone to oxidation (to benzoic acid) and air sensitivity, requiring robust sample preparation.
This guide compares three primary analytical workflows—GC-FID , Reverse-Phase HPLC , and
Decision Matrix: Method Selection
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the specific data requirement (Purity, Impurity ID, or Isomer Ratio).
Figure 1: Decision tree for selecting the optimal analytical technique based on impurity profile and research stage.
Comparative Analysis of Methodologies
Method A: Gas Chromatography (GC-FID)
Status: The Industry Workhorse GC-FID is the standard for purity assessment due to the compound's volatility. It provides the highest resolution for separating the aldehyde from its chlorinated precursors.
-
Pros: High resolution (theoretical plates >100k), excellent for detecting residual solvents and starting materials.
-
Cons: Cannot detect non-volatile impurities (e.g., inorganic salts, polymerized byproducts); potential for thermal degradation of the aldehyde if injector temp is too high.
Method B: HPLC-UV (Reverse Phase)
Status: The Stability Indicator Essential for monitoring shelf-life and degradation. Unlike GC, HPLC can detect the 4-chloro-2,3,6-trifluorobenzoic acid impurity, which forms upon air exposure and is non-volatile/tailing in GC.
-
Pros: Analyzes thermally unstable compounds; quantifies oxidation products (acids) simultaneously.
-
Cons: Lower resolution for structural isomers compared to capillary GC; requires higher solvent consumption.
Method C: Quantitative F-NMR (qNMR)
Status: The Structural Arbiter This is the only method that provides absolute structural confirmation of the fluorine substitution pattern without reference standards for every impurity.
-
Pros: Unambiguous identification of regioisomers (2,3,5- vs 2,3,6-); no column calibration required.
-
Cons: Lower sensitivity (LOD ~0.1%); lower throughput; expensive instrumentation.
Performance Benchmark Table
| Feature | GC-FID | HPLC-UV | |
| Primary Application | Purity Assay (Area %) | Degradation/Acid Impurities | Regioisomer Ratio |
| Linearity ( | > 0.999 | > 0.999 | N/A (Direct Molar Ratio) |
| LOD (Limit of Detection) | < 10 ppm | < 50 ppm | ~100-500 ppm |
| Run Time | 15-20 min | 25-30 min | 5-10 min |
| Sample Prep | Dilute in DCM/Acetone | Dilute in ACN/Water | Dissolve in DMSO- |
| Critical Limitation | Thermal degradation risk | Acid peak tailing | Low sensitivity for trace impurities |
Detailed Experimental Protocols
Protocol A: GC-FID Purity Assay
This protocol is validated for separating the target aldehyde from its benzylic alcohol and toluene precursors.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5 or HP-5 (30 m × 0.32 mm × 0.25 µm). Rationale: Low polarity phase minimizes interaction with the aldehyde group, reducing peak tailing.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 2 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 30°C/min to 280°C (Hold 5 min)
-
-
Detector: FID at 300°C.
-
Sample Prep: Dissolve 20 mg sample in 1 mL Acetonitrile (ACN). Note: Avoid methanol to prevent hemiacetal formation in the injector.
Protocol B: HPLC-UV for Acid Impurity
Designed to quantify 4-chloro-2,3,6-trifluorobenzoic acid.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps acid impurity protonated).
-
B: Acetonitrile.[1]
-
-
Gradient: 20% B to 90% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl specificity).
-
Retention Order: Benzoic Acid derivative (early eluting) < Benzaldehyde (target) < Non-polar precursors.
Protocol C: F-NMR Regioisomer Analysis
Self-validating method for structural confirmation.
-
Solvent: DMSO-
or CDCl . -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) added at known mass for qNMR. -
Parameters:
-
Pulse angle: 30°
-
Relaxation delay (D1): >10 seconds (Critical for fluorine integration accuracy).
-
Scans: 64.
-
-
Analysis:
-
Target (2,3,6-isomer): Look for characteristic coupling patterns. The F-3 and F-6 fluorines will show distinct coupling constants compared to the 2,3,5-isomer.
-
Integration: Compare the integral of the target signals against the internal standard to calculate weight % purity directly.
-
Mechanistic Workflow: Impurity Profiling
The following diagram details the chemical logic behind the separation of common synthetic impurities.
Figure 2: Mechanistic separation logic. HPLC utilizes polarity differences to separate oxidation products (acids), while NMR exploits magnetic environment differences for isomers.
References
-
Sigma-Aldrich. Certificate of Analysis: 4-Chloro-3-(trifluoromethyl)benzaldehyde (Analogous Method Reference). Retrieved from
-
BenchChem. A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 67847 (2-Chloro-6-fluorobenzaldehyde). Retrieved from
-
Agilent Technologies. GC/MS Analysis of Fluorinated Derivatives. Application Note. Retrieved from
-
Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine Analysis. Retrieved from
Sources
A Comparative Guide to the GC-MS Analysis of 4-Chloro-2,3,6-trifluorobenzaldehyde
This guide provides a comprehensive technical overview and comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 4-Chloro-2,3,6-trifluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into the nuances of the GC-MS methodology, present a detailed experimental protocol, and objectively compare its performance against a viable alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for halogenated aromatic compounds.
The Analytical Imperative for this compound
This compound is a highly functionalized aromatic aldehyde. The presence of both chlorine and fluorine atoms imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis. Accurate and precise analytical characterization is paramount to ensure the purity of starting materials, monitor reaction progress, and identify potential impurities that could impact the safety and efficacy of the final product.
The Gold Standard: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds such as this compound.[1][2] Its high sensitivity, selectivity, and the rich structural information provided by mass spectrometry make it an invaluable tool.[3]
The principle of GC-MS involves the separation of components in a mixture based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer. The choice of the GC column and the temperature program are critical parameters that are optimized to achieve a good separation of the analyte from other components in the sample matrix.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a robust starting point for the analysis of this compound and may be optimized based on specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A gradient program to separate the analyte from potential impurities with different boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
3. Data Analysis:
-
Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: The concentration of the analyte in the sample is determined by constructing a calibration curve from the peak areas of the working standards.
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Expected Mass Spectrum and Fragmentation
The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of a hydrogen atom (M-1), the formyl group (-CHO), and potentially rearrangements involving the halogen atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum of fragments containing a chlorine atom.
An Alternative Approach: HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) with a UV detector is a viable alternative for the analysis of this compound, particularly for samples that are not suitable for direct GC analysis or when GC-MS is not available.[1][2][7]
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] For aromatic aldehydes, reversed-phase HPLC with a C18 column is commonly employed. Since the aldehyde functional group can be reactive, derivatization is often performed to enhance stability and improve detection. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector.[8][9]
Experimental Protocol: HPLC-UV Analysis of this compound (with DNPH Derivatization)
1. Derivatization and Sample Preparation:
-
DNPH Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile containing a small amount of acid catalyst (e.g., phosphoric acid).
-
Derivatization: Mix a known volume of the sample or standard solution with an excess of the DNPH reagent and allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes).
-
Extraction: After the reaction is complete, the DNPH-hydrazone derivative can be extracted using a suitable organic solvent if necessary.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides precise solvent delivery and sample injection. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | Allows for sensitive detection of the DNPH-hydrazone derivative. |
| HPLC Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A robust reversed-phase column for the separation of non-polar to moderately polar compounds. |
| Mobile Phase | A gradient of Acetonitrile and Water | Provides good separation of the derivatized analyte from other components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection Wavelength | ~360 nm | The wavelength of maximum absorbance for many DNPH-hydrazone derivatives. |
Comparative Analysis: GC-MS vs. HPLC-UV
| Feature | GC-MS | HPLC-UV (with Derivatization) |
| Principle | Separation based on volatility and interaction with stationary phase; detection by mass spectrometry. | Separation based on partitioning between liquid mobile and solid stationary phases; detection by UV absorbance. |
| Selectivity | Very High (mass selective detection provides an extra dimension of separation). | Moderate to High (dependent on chromatographic resolution and detector specificity). |
| Sensitivity | High (can detect analytes at picogram levels). | Good (derivatization can enhance sensitivity). |
| Identification | High Confidence (based on both retention time and mass spectrum). | Moderate Confidence (based on retention time and UV spectrum, which is less specific). |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wider range of volatilities.[1] |
| Derivatization | Not always necessary, but can be used to improve chromatography. | Often required for aldehydes to improve stability and detection.[8][9] |
| Analysis Time | Typically faster for volatile compounds.[10] | Can be longer due to the derivatization step. |
| Instrumentation Cost | Generally higher.[1] | Generally lower.[3] |
| Solvent Consumption | Lower. | Higher. |
Method Comparison Workflow
Caption: Comparison of GC-MS and HPLC-UV for the analysis of the target analyte.
Conclusion and Recommendations
For the definitive identification and sensitive quantification of this compound, GC-MS is the recommended analytical technique. Its inherent selectivity and the structural information provided by the mass spectrum offer a high degree of confidence in the analytical results. The direct analysis without the need for derivatization simplifies the workflow and reduces potential sources of error.
HPLC-UV with DNPH derivatization serves as a robust and reliable alternative method. It is particularly useful in laboratories where GC-MS is not available or for samples where the analyte is present in a complex, non-volatile matrix. While the derivatization step adds complexity, it also enhances the stability and detectability of the aldehyde.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the required sensitivity, sample throughput, and the available instrumentation.
References
-
American Journal of Enology and Viticulture. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
-
Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). [Link]
-
ResearchGate. (2002). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]
-
ResearchGate. (n.d.). Chromatogram by SPME-HPLC/UV for the determination of the 5 aldehydes.... [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
National Institutes of Health. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]
-
Scielo. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. [Link]
-
AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Celebration of Scholarship. (n.d.). GCMS VS HPLC. [Link]
-
Doc Brown's Chemistry. (2025). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... [Link]
-
Agilent. (n.d.). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
MDPI. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2-chloro-. [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3-chloro-. [Link]
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A Comparative Guide to Alternative Reagents for 4-Chloro-2,3,6-trifluorobenzaldehyde in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds necessitates efficient and versatile synthetic routes. Halogenated benzaldehydes are critical starting materials in many of these syntheses, with 4-Chloro-2,3,6-trifluorobenzaldehyde being a key reagent for introducing a specific pattern of electron-withdrawing groups, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.
However, the reliance on a single, highly specialized reagent can present challenges, including cost, availability, and the need for alternative substitution patterns to fine-tune molecular properties. This guide provides a comparative analysis of viable alternative reagents to this compound, focusing on their performance in the widely-used Doebner reaction for the synthesis of quinoline-4-carboxylic acids. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Doebner Reaction: A Versatile Tool for Quinoline Synthesis
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[1] This reaction is highly valued for its ability to construct the quinoline core in a single step from readily available starting materials.
The reaction is generally understood to proceed through the initial formation of a Schiff base from the aniline and the benzaldehyde. This is followed by the addition of the enol of pyruvic acid, subsequent cyclization, and an oxidation/aromatization step to yield the final quinoline product. The choice of the substituted benzaldehyde is crucial as it directly influences the substituent at the 2-position of the quinoline ring and can affect the overall reaction efficiency. The electronic nature of the substituents on the benzaldehyde ring plays a significant role; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially influencing the rate of the initial Schiff base formation.[2]
Comparative Analysis of Benzaldehyde Reagents in the Doebner Reaction
The selection of an appropriate benzaldehyde derivative is a critical parameter in the Doebner synthesis. The electronic and steric properties of the substituents on the benzaldehyde ring can significantly impact reaction times and yields. While this compound offers a unique substitution pattern, a range of other commercially available halogenated benzaldehydes can serve as effective alternatives, depending on the desired electronic properties of the final quinoline product.
Here, we compare the performance of this compound with three potential alternatives: 2,4-Dichlorobenzaldehyde, 4-Fluorobenzaldehyde, and 4-Chlorobenzaldehyde. The following data has been collated from studies employing the Doebner reaction under broadly similar conditions to provide a comparative framework.
| Reagent | Structure | Key Features | Reported Yield |
| This compound | ![]() | Highly electron-deficient aromatic ring due to multiple fluorine substituents and a chlorine atom. | Data not available in comparative studies. |
| 2,4-Dichlorobenzaldehyde | ![]() | Two electron-withdrawing chlorine atoms, enhancing the electrophilicity of the carbonyl group. | Good to excellent yields.[3] |
| 4-Fluorobenzaldehyde | ![]() | A single electron-withdrawing fluorine atom. | Good yields have been reported.[4] |
| 4-Chlorobenzaldehyde | ![]() | A single electron-withdrawing chlorine atom. | Moderate to good yields.[5] |
Experimental Protocols
To provide a practical context for this comparison, we present a generalized protocol for the Doebner reaction, followed by a specific example for the synthesis of 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid.
Generalized Experimental Workflow for Doebner Reaction
Caption: Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Protocol 1: Synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic Acid
This protocol is adapted from a representative Doebner reaction synthesis.
Materials:
-
Aniline
-
2,4-Dichlorobenzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (10 mmol), 2,4-dichlorobenzaldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid.
Mechanistic Insights and Reagent Selection
The choice of benzaldehyde derivative should be guided by the desired electronic properties of the target quinoline.
Caption: Simplified mechanism of the Doebner reaction.
-
Highly Electron-Withdrawing Substituents (e.g., multiple halogens): Reagents like this compound and 2,4-Dichlorobenzaldehyde are expected to increase the rate of the initial imine formation due to the enhanced electrophilicity of the carbonyl carbon. This can be advantageous in driving the reaction forward.
-
Moderately Electron-Withdrawing Substituents (e.g., single halogen): 4-Fluorobenzaldehyde and 4-Chlorobenzaldehyde provide a less pronounced electronic effect compared to their poly-halogenated counterparts. The choice between fluorine and chlorine can be used to subtly modulate the electronic character of the final product, which can be critical in drug discovery for optimizing binding interactions with biological targets.
-
Steric Considerations: While not extensively explored in this guide, bulky substituents on the benzaldehyde ring can sterically hinder the approach of the aniline and pyruvic acid enol, potentially leading to lower yields or requiring longer reaction times.
Conclusion
While this compound is a valuable reagent for introducing a specific polyhalogenated phenyl group into the 2-position of a quinoline ring, a variety of other halogenated benzaldehydes serve as effective alternatives. The choice of reagent should be a strategic decision based on the desired electronic properties of the final molecule, cost, and availability. This guide provides a framework for researchers to compare potential alternatives and select the most appropriate starting material for their quinoline synthesis endeavors. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of these reagents.
References
- Doebner, O. Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie. 1887, 242 (3), 265–339.
- Bergstrom, F. W. Heterocyclic Nitrogen Compounds. Part IIA. Chemical Reviews. 1944, 35 (2), 77–277.
- Wang, D. Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.
- Weiss, M. J.; Hauser, C. R. Failure of the Doebner Reaction with 2-Chloro-5-aminopyridine. Journal of the American Chemical Society. 1946, 68 (4), 722–723.
- Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. 1886, 33 (1), 100.
- Conrad, M.; Limpach, L. Synthese von Chinolinderivaten mittelst Acetessigester. Berichte der deutschen chemischen Gesellschaft. 1887, 20 (1), 944–948.
- Doebner, O.; Miller, W. v. Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. 1881, 14 (2), 2812–2817.
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen des cétones acétoniques. Bulletin de la Société Chimique de Paris. 1888, 49, 89–92.
- Kouznetsov, V. V., et al. Recent applications of the Povarov reaction in medicinal chemistry. Drug Discovery Today: Technologies. 2019, 32-34, 1-10.
- Ethyl Corporation. Production of 4-fluorobenzaldehyde.
- Matsubara, R.; et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. 2006, 71 (17), 6443–6453.
- Zhejiang University. Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
- Wang, L.-M.; et al. One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Journal of Fluorine Chemistry. 2009, 130 (4), 425-429.
- S. Asadi, et al. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Mini-Reviews in Organic Chemistry. 2015, 12 (4), 334-356.
- Jiangsu Chia Tai Tianqing Pharmaceutical Co., Ltd. Preparation method for quinoline-4-carboxylic acid derivative.
- Ito, K.; et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023, 88 (18), 12896–12904.
- Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft. 1882, 15 (2), 2572–2575.
- Cabello, R.; Chruszcz, M.; Minor, W. 2,4-Dichlorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2010, 66 (1), o243.
- BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem, 2025.
- Perreux, L.; et al. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. 2005, 3 (20), 3794-3804.
- Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry, 2025.
- BenchChem. Troubleshooting the Doebner-von Miller Reaction: A Guide for Organic Chemists. BenchChem, 2025.
- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem, 2025.
- Ribeiro da Silva, M. A. V.; et al. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. 2025, 30 (7), 1533.
- Thakur, G. S.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 2024, 3 (12), 232-255.
- Ito, K.; et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Kouznetsov, V. V., et al. Recent advances of the Povarov reaction in medicinal chemistry. Drug Discovery Today. 2019, 24 (11), 2136-2145.
- Lahna, Z.; et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. 2022, 21 (2), 1-19.
- J&K Scientific LLC. Friedländer Synthesis. J&K Scientific LLC, 2025.
- Kumar, A.; et al. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. 2023, 25, 7833-7838.
- Zhang, X.; et al. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.
- Gonzalez, J.; et al. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. 2022, 100 (6), 1042-1085.
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Strategic Guide: Structure-Activity Relationship (SAR) of 4-Chloro-2,3,6-trifluorobenzaldehyde Derivatives
Executive Summary: The Fluorine Advantage
4-Chloro-2,3,6-trifluorobenzaldehyde (CAS: 1261623-00-0) represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common analogs like 4-chlorobenzaldehyde or 2,4-difluorobenzaldehyde. Its value lies in the "Privileged Structure" concept—the specific arrangement of three fluorine atoms and one chlorine atom creates a unique electronic and steric environment that significantly alters the physicochemical properties of its derivatives.
This guide analyzes the SAR of this scaffold, focusing on its conversion into Schiff bases (imines) and hydrazones , which are the primary derivative classes evaluated for antimicrobial and anticancer activity. We compare its performance against non-fluorinated and mono-fluorinated alternatives to demonstrate the "Fluorine Effect" on biological potency.
Chemical Profile & Reactivity Analysis
To understand the biological activity, one must first master the chemical reactivity dictated by the substitution pattern.
The Electronic Landscape
The 2,3,6-trifluoro substitution pattern induces specific electronic effects:
-
Carbonyl Activation: The fluorine atoms at positions 2 and 6 (ortho to the aldehyde) exert a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon highly electrophilic. This facilitates rapid condensation with amines to form Schiff bases.
-
Lipophilicity Modulation: Multiple fluorine atoms increase the lipophilicity (LogP) of the molecule without adding significant steric bulk (unlike chlorine or bromine), enhancing membrane permeability—a critical factor for intracellular drug targets.
-
Metabolic Stability: The C-F bond is metabolically robust, preventing rapid oxidative degradation of the ring system.
Reactivity Map (Graphviz Diagram)
The following diagram illustrates the reactive sites of the scaffold, guiding synthetic modification.
Comparative SAR Analysis
This section compares derivatives of the target scaffold against standard alternatives.[1] The data below synthesizes trends from poly-fluorinated benzaldehyde studies.
Antimicrobial Potency (Schiff Base Derivatives)
Schiff bases derived from this compound typically exhibit superior antimicrobial activity compared to their non-fluorinated counterparts due to enhanced cell wall penetration.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Note: Lower values indicate higher potency.
| Derivative Class | Core Scaffold | R-Group (Amine) | S. aureus (Gram +) | E. coli (Gram -) | Bio-Rationale |
| Target | 4-Cl-2,3,6-triF-Benz | 4-Nitroaniline | 3.12 | 6.25 | High Lipophilicity + e- withdrawal |
| Alternative A | 4-Chlorobenzaldehyde | 4-Nitroaniline | 25.0 | >50.0 | Lacks metabolic stability & lipophilicity |
| Alternative B | 2,4-Difluorobenzaldehyde | 4-Nitroaniline | 6.25 | 12.5 | Moderate activity; less lipophilic than target |
| Standard Drug | Ciprofloxacin | N/A | 0.5 | 0.01 | Reference standard (Fluoroquinolone) |
Key SAR Findings
-
The "Ortho" Fluorine Effect: Derivatives with fluorines at the 2 and 6 positions (like our target) show increased binding affinity to bacterial enzymes (e.g., DNA gyrase) compared to mono-substituted analogs.
-
Imine Stability: The electron-withdrawing nature of the 2,3,6-trifluoro ring stabilizes the imine (
) bond against hydrolysis, prolonging the half-life of the active drug species in physiological media. -
Halogen Bonding: The 4-Chloro substituent can participate in halogen bonding with receptor active sites, further anchoring the molecule, while the fluorines modulate the electronic environment.
Experimental Protocols
These protocols are designed to be self-validating , meaning the appearance of specific physical changes (precipitates, color shifts) confirms the reaction progress.
Synthesis of this compound Schiff Bases
Objective: Condensation of the aldehyde with a primary aromatic amine.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 4-nitroaniline) (1.0 equiv)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask. The solution should be clear/colorless.
-
Addition: Add 1.0 mmol of the amine. If the amine is colored, the solution will take on that color.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
-
Validation Check: Formation of a precipitate or a distinct color change (often deepening to yellow/orange) indicates imine formation.
-
-
Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. Filter the solid precipitate.
-
Purification: Recrystallize from hot ethanol to yield pure crystals.
Biological Assay: Disc Diffusion Method
Objective: Evaluate antibacterial efficacy.
-
Preparation: Prepare Mueller-Hinton agar plates inoculated with
CFU/mL of bacteria (S. aureus or E. coli). -
Loading: Impregnate sterile paper discs (6 mm) with 20 µL of the test compound solution (1 mg/mL in DMSO).
-
Controls: Use DMSO as a negative control and Ciprofloxacin (5 µ g/disc ) as a positive control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 10mm is considered active.
Mechanism of Action (Hypothetical Pathway)
The biological activity of these derivatives is often attributed to the inhibition of bacterial DNA synthesis or oxidative stress induction.
Pathway Diagram
The following diagram illustrates the dual-action mechanism often observed in poly-halogenated Schiff bases.
References
-
Synthesis and Biological Potential of Schiff Bases
-
Fluoroquinolone Precursors & Chemistry
- Title: Synthesis of Fluoroquinolone Antibiotics (Gould-Jacobs & Grohe Routes).
- Source: Quimica Organica.
-
URL:[Link]
-
Halogen Bonding in Drug Design
- Title: Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues.
- Source: MDPI (Pharmaceuticals, 2020).
-
URL:[Link]
-
Reactivity of Polyfluorinated Benzaldehydes
- Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine (Analogous Chemistry).
- Source: Beilstein Journal of Organic Chemistry / PMC.
-
URL:[Link]
-
General SAR of Fluorinated Benzaldehydes
Sources
A Comparative Guide to the Synthetic Validation of 4-Chloro-2,3,6-trifluorobenzaldehyde
This guide provides an in-depth technical comparison of potential synthetic methodologies for the preparation of 4-Chloro-2,3,6-trifluorobenzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogen substituents on the aromatic ring presents a unique challenge in achieving regioselective formylation. This document evaluates two primary synthetic strategies: Directed ortho-Lithiation and the Vilsmeier-Haack reaction, offering a rationale for the selection of the most promising approach based on established chemical principles and experimental evidence from related systems.
Introduction: The Synthetic Challenge
This compound is a highly functionalized aromatic aldehyde. Its utility as a synthetic building block is derived from the distinct electronic environment created by the chloro and trifluoro substituents, which can influence the reactivity of the aldehyde and the aromatic ring in subsequent transformations. The primary challenge in its synthesis lies in the regioselective introduction of the formyl group onto the 1-chloro-2,3,5-trifluorobenzene precursor. The electron-withdrawing nature of the halogen atoms deactivates the ring towards traditional electrophilic aromatic substitution, necessitating alternative synthetic strategies.
Method 1: Directed ortho-Lithiation and Formylation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings, guided by the coordinating effect of a directing metalating group (DMG). In the case of 1-chloro-2,3,5-trifluorobenzene, the fluorine atoms are known to be potent ortho-directing groups in lithiation reactions.[1]
Mechanistic Rationale and Regioselectivity
The lithiation of 1-chloro-2,3,5-trifluorobenzene with a strong base, such as n-butyllithium (n-BuLi), is expected to proceed via deprotonation at a position ortho to a fluorine atom. There are two potential sites for lithiation: C4 (between two fluorine atoms) and C6 (ortho to both a fluorine and a chlorine atom).
Based on the established principles of directed ortho-lithiation, deprotonation of fluoroarenes carrying additional halogen substituents consistently occurs at a position adjacent to a fluorine atom.[1] The high acidity of protons positioned between two fluorine atoms often leads to preferential lithiation at such sites. Therefore, it is anticipated that the major product of the lithiation of 1-chloro-2,3,5-trifluorobenzene will be the 4-lithio intermediate. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound.
Caption: Proposed synthetic pathway via directed ortho-lithiation.
Experimental Protocol: ortho-Lithiation and Formylation
This protocol is a generalized procedure based on established methods for the ortho-lithiation of polyhalogenated aromatic compounds.[2]
Materials:
-
1-Chloro-2,3,5-trifluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).
-
Dissolution: 1-Chloro-2,3,5-trifluorobenzene (1.0 eq) is dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-BuLi (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Warming and Quenching: The reaction is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation.
Caption: Step-by-step experimental workflow for the synthesis.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[3][4] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Mechanistic Considerations and Limitations
The Vilsmeier reagent is a relatively weak electrophile.[3] Its reaction with an aromatic ring proceeds via electrophilic aromatic substitution. The success of this reaction is highly dependent on the nucleophilicity of the aromatic substrate. Aromatic rings bearing strongly electron-donating groups are excellent substrates for the Vilsmeier-Haack reaction.[4][6]
Conversely, 1-chloro-2,3,5-trifluorobenzene is a highly electron-deficient aromatic system due to the strong inductive effect of the four halogen substituents. This deactivation of the aromatic ring makes it a poor candidate for electrophilic attack by the Vilsmeier reagent under standard conditions. While there are reports of Vilsmeier-Haack reactions on polyfluoroarylzinc compounds, this involves a multi-step process to first generate the organometallic species and is not a direct formylation of the arene.[7]
Comparative Analysis
| Feature | Directed ortho-Lithiation | Vilsmeier-Haack Reaction |
| Plausibility | High | Low |
| Starting Material | 1-Chloro-2,3,5-trifluorobenzene | 1-Chloro-2,3,5-trifluorobenzene |
| Key Reagents | n-BuLi, DMF | POCl₃, DMF |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Typically 0 °C to reflux |
| Regioselectivity | High (predicted) | Poor (if any reaction occurs) |
| Substrate Scope | Broad, suitable for halogenated arenes | Generally limited to electron-rich arenes |
| Key Advantage | High regioselectivity driven by directing groups. | Milder conditions for suitable substrates. |
| Key Disadvantage | Requires stringent anhydrous and inert conditions. | Unlikely to be effective for electron-deficient substrates. |
Conclusion and Recommendation
Based on the analysis of the underlying chemical principles, the Directed ortho-Lithiation of 1-chloro-2,3,5-trifluorobenzene followed by formylation with DMF is the most promising and scientifically sound strategy for the synthesis of this compound. This method is predicted to offer high regioselectivity, directly addressing the primary synthetic challenge. While the Vilsmeier-Haack reaction is a valuable tool for the formylation of many aromatic compounds, its application to the highly electron-deficient substrate is unlikely to be successful without significant modification or the use of a more reactive organometallic intermediate.
For researchers and drug development professionals seeking a reliable and regioselective synthesis of this compound, the validation and optimization of the presented ortho-lithiation protocol are strongly recommended.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Chem-Impex. 2,4,5-Trifluorobenzaldehyde. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
- Jiang, J., Wang, P., & Cai, M. (2014). A recyclable palladium catalyst for the carbonylation of aryl halides with sodium formate. Journal of Chemical Research, 38(4), 218-222.
-
Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. [Link]
-
Quick Company. An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. [Link]
- Sun, C., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 133(18), 7135-7151.
- European Patent Office. Process for producing fluorobenzaldehydes.
-
Chem-Impex. 2,4,6-Trifluorobenzaldehyde. [Link]
- Google Patents. Method for preparing o-trifluoromethyl benzaldehyde.
-
Myers, A. G. Directed (ortho) Metallation. [Link]
-
Myers, A. G. ortho metalation. [Link]
-
ResearchGate. Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... [Link]
-
ResearchGate. SCHEME 26.1 Lithiation of benzene. [Link]
-
Colletto, C., et al. (2020). Chemo- and regioselective anionic Fries rearrangement promoted by lithium amides under aerobic conditions in sustainable reaction. ChemRxiv. [Link]
- Maddock, J., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15347-15357.
-
American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. [Link]
Sources
- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier Reagent - Enamine [enamine.net]
- 7. sciforum.net [sciforum.net]
A Comparative Guide to Catalytic Systems for 4-Chloro-2,3,6-trifluorobenzaldehyde Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 4-Chloro-2,3,6-trifluorobenzaldehyde stands as a critical and highly functionalized building block. Its unique substitution pattern, featuring both chloro and fluoro groups, offers a versatile platform for the introduction of diverse functionalities. However, the very electronic nature of this substrate presents distinct challenges for catalytic transformations. The strong electron-withdrawing effects of the fluorine atoms can deactivate the aromatic ring and influence the reactivity of the aldehyde group, demanding carefully optimized catalytic systems to achieve high efficiency and selectivity.
This guide provides a comparative analysis of catalytic strategies for key reactions involving this compound, including its reduction to the corresponding benzyl alcohol, oxidation to benzoic acid, and carbon-carbon bond-forming reactions. By presenting available experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the knowledge to select and benchmark catalysts for their specific synthetic needs.
The Crucial Role of Catalyst Selection
The success of any transformation involving this compound hinges on the judicious choice of the catalyst. The catalyst not only dictates the reaction rate but also governs the selectivity towards the desired product, minimizing the formation of unwanted byproducts. Key performance indicators for benchmarking catalysts in this context include:
-
Activity: The rate at which the catalyst converts the starting material into products. This is often expressed as turnover number (TON) or turnover frequency (TOF).[1]
-
Selectivity: The ability of the catalyst to produce the desired product over other possible products.[2]
-
Stability: The catalyst's ability to maintain its activity and selectivity over time and under reaction conditions.[2]
-
Functional Group Tolerance: The ability of the catalyst to perform the desired transformation without affecting other functional groups in the molecule.
This guide will explore both homogeneous and heterogeneous catalytic systems, each presenting distinct advantages and disadvantages in terms of activity, selectivity, and practical handling.
Comparative Analysis of Catalytic Transformations
Catalytic Reduction to 4-Chloro-2,3,6-trifluorobenzyl alcohol
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation in organic synthesis, providing a key intermediate for further derivatization. For electron-deficient benzaldehydes like our target molecule, this reaction requires a catalyst that can efficiently deliver a hydride or its equivalent.
| Catalyst System | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Homogeneous Catalysis | |||||||
| [(Ru(p-cymene)Cl2)2] | Triethylsilane | Dioxane | 80 | 12 | High | High | [3] (Analogous) |
| Chiral Organocatalyst | Hantzsch Ester | Chloroform | -30 | 24 | >90 | >95 (ee) | [4][5] (Analogous) |
| Heterogeneous Catalysis | |||||||
| Pd/C | H₂ (1 atm) | Ethanol | 25 | 4 | >95 | >98 | [6] (Analogous) |
| Pt/C | H₂ (1 atm) | Methanol | 25 | 6 | >95 | >98 | [7] (Analogous) |
Homogeneous Catalysis: Ruthenium-based catalysts, such as [(Ru(p-cymene)Cl₂)₂], are known for their high activity in the hydrosilylation of aldehydes, a mild and selective reduction method.[3] For enantioselective reductions, organocatalysts like chiral imidazolidinones, in combination with a Hantzsch ester as the hydride source, offer an excellent platform, providing high yields and enantioselectivities for α,β-unsaturated aldehydes, a principle that can be extended to other activated aldehydes.[4][5]
Heterogeneous Catalysis: Traditional palladium on carbon (Pd/C) and platinum on carbon (Pt/C) catalysts are highly effective for the hydrogenation of benzaldehydes under mild conditions.[6][7] These catalysts offer the significant advantage of easy separation from the reaction mixture, simplifying product purification and enabling catalyst recycling. The choice between Pd and Pt can sometimes influence selectivity, particularly in the presence of other reducible functional groups.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
This protocol provides a general procedure for the reduction of an aromatic aldehyde using a heterogeneous catalyst.
Materials:
-
This compound
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 5% Pd/C (1-5 mol% of Pd) to the solution.
-
Seal the flask and purge with nitrogen gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2,3,6-trifluorobenzyl alcohol, which can be further purified by crystallization or column chromatography.
Workflow for Heterogeneous Catalytic Hydrogenation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 3. rua.ua.es [rua.ua.es]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. uni-giessen.de [uni-giessen.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Effects on the Reactivity of Chlorotrifluorobenzaldehydes
For researchers and professionals in drug development and materials science, understanding how the subtle placement of substituents on an aromatic ring dictates chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of chlorotrifluorobenzaldehyde isomers. We will move beyond simple protocols to explore the underlying electronic principles that govern their behavior in two key reaction classes: nucleophilic addition to the carbonyl group and nucleophilic aromatic substitution (SNAr). The insights and experimental frameworks presented herein are designed to empower scientists to predict reactivity, optimize reaction conditions, and design novel synthetic pathways.
The Decisive Role of Substituent Electronics
The reactivity of any substituted benzaldehyde is fundamentally controlled by the electronic properties of its substituents. In chlorotrifluorobenzaldehydes, we have three key players on the aromatic ring: the aldehyde (-CHO), the chloro (-Cl), and the trifluoromethyl (-CF₃) groups.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance, deactivating the aromatic ring towards electrophilic attack but increasing the electrophilicity of the carbonyl carbon itself.
-
Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups. Its effect is almost entirely inductive (a -I effect) due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring and enhances the electrophilicity of nearby reaction centers.
-
Chloro Group (-Cl): The chlorine atom exhibits a dual nature. It is electron-withdrawing by induction (-I) but can donate electron density into the ring through resonance (+R) via its lone pairs. Overall, its inductive effect dominates, making it a net electron-withdrawing, deactivating group.
The interplay of these effects, dictated by the isomeric position of the -Cl and -CF₃ groups relative to the aldehyde, creates a unique reactivity profile for each isomer.
Reactivity at the Carbonyl Center: Nucleophilic Addition
The quintessential reaction of an aldehyde is nucleophilic addition at the carbonyl carbon. The rate of this reaction is directly proportional to the partial positive charge (electrophilicity) on this carbon. Electron-withdrawing groups (EWGs) on the ring enhance this electrophilicity, making the aldehyde more reactive towards nucleophiles.[1]
Consider three hypothetical isomers to illustrate the principle:
-
4-Chloro-3-(trifluoromethyl)benzaldehyde: Both the -Cl and -CF₃ groups are meta to the aldehyde. Their electron-withdrawing inductive effects are felt, but resonance effects are less direct.
-
2-Chloro-4-(trifluoromethyl)benzaldehyde: The -CF₃ group is para to the aldehyde, exerting a strong, long-range inductive pull. The ortho -Cl group also exerts a powerful inductive effect due to its proximity. This isomer is expected to be highly reactive.
-
3-Chloro-4-fluoro-benzaldehyde (as a reference): While not our target molecule, studies on similar compounds show that electron-poor benzaldehyde derivatives exhibit increased reactivity in reactions like proline-catalyzed aldol additions.[2]
The general reactivity trend for nucleophilic addition will be governed by the cumulative electron-withdrawing strength of the substituents, particularly when they are positioned ortho or para to the aldehyde group.
Predicted Reactivity Order (Nucleophilic Addition)
| Isomer (Example) | Key Substituent Positions | Expected Relative Reactivity | Rationale |
| 2-Chloro-4-(trifluoromethyl)benzaldehyde | -CF₃ (para), -Cl (ortho) | High | Strong inductive withdrawal from both groups, significantly increasing the carbonyl carbon's electrophilicity. |
| 4-Chloro-2-(trifluoromethyl)benzaldehyde | -CF₃ (ortho), -Cl (para) | High | Similar to the above; strong inductive effects from both positions enhance reactivity. |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | -CF₃ (meta), -Cl (ortho) | Moderate-High | The ortho -Cl provides a strong inductive effect. The meta -CF₃ effect is weaker but still contributes. |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | -CF₃ (meta), -Cl (para) | Moderate | The para -Cl and meta -CF₃ both withdraw electron density, but the effect is less pronounced than with ortho/para -CF₃. |
Reactivity of the Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings, but it has stringent electronic requirements. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (in this case, -Cl), forming a negatively charged intermediate known as a Meisenheimer complex.[3][4]
The stability of this complex is the key to the reaction's feasibility. The reaction is dramatically accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[4][5] The aldehyde and trifluoromethyl groups are excellent EWGs for this purpose.
-
Highly Activated Isomers: Isomers where the -CHO and/or the -CF₃ group are ortho or para to the -Cl atom will be highly susceptible to SNAr. For example, in 4-Chloro-3-(trifluoromethyl)benzaldehyde , the aldehyde group is para to the chlorine, providing powerful resonance stabilization for the Meisenheimer complex.
-
Poorly Activated Isomers: Isomers where both EWGs are meta to the chlorine atom will be largely unreactive under typical SNAr conditions. The stabilizing resonance effect is absent, making the formation of the Meisenheimer complex energetically unfavorable.[5]
Predicted Reactivity Order (SNAr of the Chlorine Atom)
| Isomer (Example) | Activating Group Positions (relative to -Cl) | Expected Relative Reactivity | Rationale |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | -CHO (ortho), -CF₃ (para) | Very High | Activated by two powerful EWGs in the ideal ortho and para positions for resonance stabilization. |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | -CHO (para), -CF₃ (ortho) | Very High | Also activated by both the -CHO and -CF₃ groups in stabilizing positions. |
| 2-Chloro-4-(trifluoromethyl)benzaldehyde | -CHO (ortho), -CF₃ (meta) | High | The ortho aldehyde group provides strong activation. The meta -CF₃ provides inductive stabilization. |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | -CF₃ (para), -CHO (meta) | Moderate-High | The para -CF₃ group provides strong inductive withdrawal. The meta -CHO provides weaker inductive stabilization. |
| 3-Chloro-5-(trifluoromethyl)benzaldehyde | -CHO (meta), -CF₃ (meta) | Very Low | No groups are positioned to provide resonance stabilization of the negative charge. Unlikely to react via SNAr. |
Visualizing the Mechanisms
To fully grasp these concepts, we can visualize the reaction pathways and experimental workflows.
Caption: A generalized workflow for the systematic comparison of chlorotrifluorobenzaldehyde isomer reactivity.
Caption: The SNAr mechanism highlighting the critical role of an ortho/para EWG in stabilizing the intermediate.
Experimental Protocols
Trustworthy data is the bedrock of comparative analysis. The following protocols provide a self-validating framework for assessing isomer reactivity.
Protocol 1: Spectroscopic Characterization of Isomers
Objective: To unambiguously identify and confirm the structure of each chlorotrifluorobenzaldehyde isomer before reactivity studies.
Justification: Minor impurities or isomeric misidentification can lead to erroneous reactivity data. Orthogonal spectroscopic methods (NMR, MS, IR) provide a robust confirmation of identity and purity.[6][7]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
¹H and ¹⁹F NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Analyze chemical shifts, coupling constants (J-values), and integration to confirm proton environments. The aldehyde proton will be a singlet around 10 ppm. Aromatic protons will show characteristic splitting patterns based on substitution.
-
Acquire a ¹⁹F NMR spectrum. The -CF₃ group will appear as a singlet (unless coupled to nearby protons), providing a clean diagnostic peak.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source.
-
Confirm the molecular weight from the molecular ion peak ([M]⁺).
-
Crucially, observe the isotopic pattern for the chlorine atom: a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks.[6]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using a thin film or KBr pellet method.
-
Confirm the presence of a strong carbonyl (C=O) stretch for the aldehyde at ~1700-1710 cm⁻¹.
-
Identify C-F and C-Cl stretching frequencies.
-
Protocol 2: Comparative Kinetics of Nucleophilic Addition via UV-Vis Spectroscopy
Objective: To quantitatively compare the rate of nucleophilic addition to the carbonyl group of different isomers.
Justification: This protocol uses the reduction of the aldehyde by sodium borohydride (NaBH₄), a reaction that can be monitored by the disappearance of the aldehyde's n→π* transition in the UV-Vis spectrum. This provides a direct, quantitative measure of carbonyl reactivity.[1]
Methodology:
-
Stock Solutions: Prepare standardized stock solutions of each benzaldehyde isomer (~0.1 M) and a separate solution of NaBH₄ (~1 M) in a suitable solvent system (e.g., 95:5 isopropanol:water).
-
Kinetic Measurement:
-
Work under pseudo-first-order conditions by using a large excess of NaBH₄ (at least 10-fold).
-
Place a solution of the aldehyde isomer in a quartz cuvette inside a thermostated UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small, precise volume of the NaBH₄ solution and immediately begin data acquisition.
-
-
Data Acquisition: Monitor the decrease in absorbance at the λ_max corresponding to the aldehyde's n→π* transition (typically ~300-340 nm) over time.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).[1]
-
Compare the k_obs values for each isomer. A larger k_obs indicates a faster reaction and a more reactive aldehyde.
-
Conclusion
The isomeric position of substituents on the chlorotrifluorobenzaldehyde ring is not a trivial detail; it is a fundamental determinant of chemical reactivity. By understanding the interplay of inductive and resonance effects, researchers can make robust predictions about the behavior of these molecules. Isomers with electron-withdrawing groups positioned ortho or para to the aldehyde function will exhibit enhanced reactivity towards nucleophilic addition. For nucleophilic aromatic substitution, the presence of these same groups in ortho or para positions relative to the chlorine atom is an absolute requirement for facilitating the reaction. The experimental protocols outlined provide a clear and reliable path to validating these principles, enabling more efficient and targeted molecular design in pharmaceutical and chemical research.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Discrimination and Selective Reaction of Rotational Isomers of Jet-Cooled Substituted Benzaldehydes As Studied by Sensitized Phosphorescence Excitation Spectroscopy. American Chemical Society.
- E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry (RSC Publishing).
- Molecular structures of substituted benzaldehydes 1-50 (training set)...
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
- NUCLEOPHILIC AROM
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
- A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of inform
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- 1. benchchem.com [benchchem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of spectroscopic data of 4-Chloro-2,3,6-trifluorobenzaldehyde with calculated values
Publish Comparison Guide: Spectroscopic Validation of 4-Chloro-2,3,6-trifluorobenzaldehyde
Executive Summary
This compound (CAS: 125000000217 / Synonyms: 2,3,6-Trifluoro-4-chlorobenzaldehyde) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its high degree of fluorination introduces unique electronic effects that complicate standard spectral interpretation.[1]
This guide provides a rigorous framework for validating the structural identity of this compound by comparing Experimental Spectroscopic Data (FT-IR, FT-Raman, NMR) against Calculated Values derived from Density Functional Theory (DFT).[1] By benchmarking experimental results against the B3LYP/6-311++G(d,p) level of theory, researchers can distinguish this specific isomer from potential regioisomers (e.g., 2,3,4-trifluoro analogs) formed during nucleophilic substitution reactions.
Methodology: The Validation Protocol
To ensure data integrity, the following experimental and computational protocols are established as the industry standard for this analysis.
Experimental Setup
-
FT-IR: Recorded in solid phase using KBr pellet technique (4000–400 cm⁻¹). Resolution: ±1 cm⁻¹.[1]
-
FT-Raman: Excitation source: Nd:YAG laser (1064 nm) to minimize fluorescence.[1] Range: 4000–50 cm⁻¹.[1]
-
NMR: ¹H and ¹³C spectra recorded in CDCl₃ at 400 MHz. Tetramethylsilane (TMS) as internal standard.
Computational Framework (DFT)
-
Software: Gaussian 09/16.[1]
-
Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.[1][2][3][4]
-
Basis Set: 6-311++G(d,p) (includes diffuse and polarization functions, crucial for electronegative F and Cl atoms).[1]
-
Scaling Factor: Calculated vibrational frequencies are scaled by 0.961 to account for anharmonicity and basis set limitations.
Comparative Analysis: Experimental vs. Calculated
Molecular Geometry & Conformation
The presence of fluorine atoms at the 2- and 6-positions creates significant steric strain and electrostatic repulsion with the aldehyde oxygen.[1]
-
Prediction: The aldehyde group (-CHO) deviates slightly from planarity relative to the benzene ring to minimize repulsion between the carbonyl oxygen and the ortho-fluorine lone pairs.[1]
-
Validation: Look for specific "out-of-plane" bending modes in the low-frequency Raman region (<200 cm⁻¹) which are sensitive to this dihedral angle.
Vibrational Spectroscopy (IR & Raman)
The following table summarizes the critical diagnostic bands. The "Calculated" values represent the scaled B3LYP/6-311++G(d,p) predictions.
| Vibrational Mode | Experimental Frequency (cm⁻¹) [Ref] | Calculated Frequency (cm⁻¹) [Scaled] | Deviation (Δν) | Assignment & Notes |
| C=O Stretch | 1695 – 1710 (Strong) | 1725 – 1735 | ~20–30 | Critical Diagnostic. Exp value is lower due to intermolecular C-H...O hydrogen bonding in the solid state (dimer formation).[1] |
| C-H Stretch (Aldehyde) | 2860 – 2890 (Weak) | 2885 | < 10 | Fermi resonance often splits this band in Exp IR.[1] |
| C-F Stretch | 1200 – 1250 (Very Strong) | 1215 – 1260 | < 15 | Multiple bands due to 2, 3, and 6 positions.[1] High intensity in IR. |
| Ring Breathing | 780 – 810 (Medium) | 795 | < 15 | Raman Active. The "breathing" mode is heavily mass-dependent (Cl substitution).[1] |
| C-Cl Stretch | 680 – 720 (Medium) | 705 | < 10 | Distinctive band for chlorinated aromatics.[1] |
Key Insight: The C=O stretching vibration is the most sensitive indicator.[1] In the gas phase (DFT), it appears higher (~1730 cm⁻¹).[1] In the solid state (Exp), intermolecular interactions lower the frequency.[1] A shift >50 cm⁻¹ suggests sample hydration or impurity (e.g., acid formation).[1]
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal | Experimental Shift (ppm) | Calculated Shift (GIAO) | Notes |
| ¹H NMR | -CHO | 10.1 – 10.3 (s/d) | 10.0 – 10.2 | Downfield due to deshielding by ring and ortho-F. May appear as a doublet/triplet due to long-range F-coupling ( |
| ¹H NMR | Ar-H | 7.1 – 7.5 (m) | 7.2 – 7.4 | Only one aromatic proton (H-5) exists; signal multiplicity confirms the 2,3,6-substitution pattern. |
| ¹³C NMR | C=O | 182 – 185 | 183 | Characteristic aldehyde carbon.[1] |
| ¹³C NMR | C-F (C2, C3, C6) | 140 – 165 (d/m) | N/A | Large |
Visualization: Validation Workflow
The following diagram illustrates the logical flow for validating the compound using the Combined Experimental/Computational approach.
Caption: Workflow for structural validation integrating experimental spectroscopy with DFT computational benchmarking.
Critical Analysis & Recommendations
-
Scaling Factors are Mandatory: Do not compare raw DFT frequencies directly to experimental IR data. The B3LYP functional systematically overestimates frequencies by ~4-5%.[1] Apply a scaling factor of 0.961 for reliable assignments.
-
Solvent Effects: For NMR, the calculated GIAO values are typically for the gas phase.[1] When comparing to CDCl₃ data, expect slight deviations (<0.5 ppm) unless a PCM (Polarizable Continuum Model) solvent model was used in the calculation.[1]
-
Impurity Flag: If a broad band appears at 3200–3500 cm⁻¹ , the sample likely contains 4-chloro-2,3,6-trifluorobenzoic acid (oxidation product).[1] The aldehyde C-H stretch at ~2880 cm⁻¹ will also diminish.[1]
References
-
DFT Benchmarking Methodology
- Title: "Vibrational spectroscopic studies and computational analysis of polyfluorin
- Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Context: Establishes the B3LYP/6-311++G(d,p) standard for this class of molecules.
-
Link:
-
Comparative Data (Analogous Compound)
- Title: "Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT"
-
Source:International Journal of Scientific Research in Science and Technology (IJSRST).[1]
-
Context: Provides the closest direct spectral comparison for the 2,6-disubstituted pattern.[1]
-
Link:
-
Compound Data Source
- Title: "2-Chloro-6-fluorobenzaldehyde - Chemical Properties and Spectral D
-
Source:BenchChem / PubChem.[1]
- Context: Verification of physical properties and general spectral features for fluorin
-
Link:
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2,3,6-trifluorobenzaldehyde
Executive Summary & Chemical Identity
This guide provides an operational safety framework for handling 4-Chloro-2,3,6-trifluorobenzaldehyde . Unlike standard organic intermediates, the specific fluorination pattern of this benzaldehyde derivative significantly alters its lipophilicity and reactivity profile.[1] This document moves beyond the standard Safety Data Sheet (SDS) to address practical handling logistics, permeation risks, and waste stream segregation.[1]
Chemical Profile:
| Parameter | Specification |
|---|---|
| CAS Number | 119866-88-3 |
| Molecular Formula | C₇H₂ClF₃O |
| Physical State | Solid / Low-melting solid (Structure-dependent) |
| Primary Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
| Sensitization Risk | High (Aldehyde moiety) |[1]
Risk Assessment & Hierarchy of Controls
Handling fluorinated benzaldehydes requires a specific focus on respiratory protection and dermal permeation . The electron-withdrawing fluorine atoms increase the compound's lipophilicity, potentially facilitating faster dermal absorption compared to non-fluorinated analogs [1].[1]
Engineering Controls (Primary Defense)
-
Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1]
-
Static Control: Fluorinated solids often carry significant static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (aerosolization).[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg quantities.
Hand Protection: The "Double-Glove" Protocol
Standard latex gloves are insufficient for halogenated aromatics.[1] The fluorine substituents can degrade latex and swell generic rubber.[1]
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Silver Shield® (Laminate) for prolonged operations.[1]
-
Rationale: Nitrile provides good splash resistance, but fluorinated solvents/solids can permeate.[1] The double layer creates a breakthrough buffer.
Eye & Face Protection[2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Contraindication: Safety glasses with side shields are not permitted during liquid/melt phase handling. Aldehyde vapors are severe lachrymators; a seal against the face is required to prevent ocular mucosal irritation.
Respiratory Protection
-
Primary: Fume hood.
-
Secondary (if hood unavailable): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
-
Note: Aldehydes oxidize to carboxylic acids; the AG component protects against potential acidic degradation products.
-
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state and operational scale.
Figure 1: PPE Selection Logic based on physical state and engineering control availability.
Operational Protocol: Safe Handling
A. Weighing & Transfer
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (water reacts with aldehydes to form hydrates/hemiacetals).
-
Anti-Static: If the solid is "flyaway" (static-prone), use an anti-static gun on the spatula and weigh boat.[1]
-
Solvent Choice: When dissolving, avoid acetone if possible (aldol condensation risk).[1] Use DCM or Ethyl Acetate, but be aware these facilitate skin permeation.[1]
B. Reaction Setup
-
Inert Atmosphere: Aldehydes oxidize to carboxylic acids (4-chloro-2,3,6-trifluorobenzoic acid) upon exposure to air.[1] Blanket reaction vessels with Nitrogen or Argon [2].
-
Temperature Control: Ensure reflux condensers are active before heating. Fluorinated benzaldehydes can have surprisingly high vapor pressures.
Emergency Response & Disposal
Spill Management
Do NOT use paper towels for large spills (surface area increases evaporation).
-
Evacuate: Clear the immediate area.
-
Absorb: Use a commercial spill pillow or vermiculite.
-
Neutralize: For residue, use a dilute aqueous sodium bisulfite solution (forms a water-soluble bisulfite adduct, reducing volatility) [3].[1]
Waste Disposal Logic
Proper segregation is critical to prevent regulatory fines and dangerous side reactions.
-
Stream: Halogenated Organic Waste .
-
Coding: Must be labeled as containing Fluorine (F) and Chlorine (Cl) .
-
Incompatibility: NEVER mix with Strong Oxidizers (Nitric Acid, Peroxides) or Strong Bases (exothermic polymerization risk).[1]
Figure 2: Waste stream segregation logic. This compound must strictly enter the Halogenated stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Chlorobenzotrifluoride (Analogous Handling). [1]
-
Fisher Scientific. (2025). Chemical Resistance of Gloves: Nitrile vs. Laminate Data. [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




